molecular formula C10H9NO B112661 Antifungal agent 98 CAS No. 4771-48-6

Antifungal agent 98

Katalognummer: B112661
CAS-Nummer: 4771-48-6
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: OXMKZTMGJSTKPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Antifungal agent 98 is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMKZTMGJSTKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376210
Record name 4-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4771-48-6
Record name 4-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to Isavuconazole: A Broad-Spectrum Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isavuconazole (B1672201) is a second-generation, broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1] Administered as a water-soluble prodrug, isavuconazonium (B1236616) sulfate, it is rapidly converted in the body to its active form, isavuconazole.[1] This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental data related to isavuconazole.

Chemical Properties and Structure

Isavuconazole is a substituted triazole with a complex chemical structure that contributes to its broad-spectrum activity and favorable pharmacokinetic profile.

Chemical Structure:

  • IUPAC Name: 4-[2-[(1R,2R)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-thiazol-4-yl]benzonitrile

  • CAS Number: 241479-67-4

  • Molecular Formula: C₂₂H₁₇F₂N₅OS

  • Molecular Weight: 437.47 g/mol

Physicochemical Properties:

PropertyValueUnitsReference
Melting Point89 - 91°C[2]
122°C[3]
Water SolubilityInsoluble-[4]
Solubility in Organic Solvents
   Ethanol (B145695)~5mg/mL[5]
   DMSO~20mg/mL[5]
   Dimethylformamide (DMF)~25mg/mL[5]
pKa (Strongest Acidic)12.57-[6][7]
pKa (Strongest Basic)6.45-[6][7]
LogP3.11-[7]

Mechanism of Action

Isavuconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[6][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. This disruption of the cell membrane's integrity and function ultimately results in the inhibition of fungal growth and cell death.

G cluster_0 Isavuconazole Isavuconazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Isavuconazole->Lanosterol 14α-demethylase inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14α-demethylase->Ergosterol Synthesis is essential for Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Synthesis->Fungal Cell Membrane Integrity maintains Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death disruption leads to

Caption: Signaling pathway of Isavuconazole's mechanism of action.

Experimental Protocols

Synthesis of Isavuconazole

A chemo-enzymatic approach for the synthesis of isavuconazole has been reported, offering an efficient and scalable method. The key steps are outlined below.

Step 1: Synthesis of (R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one (R-1)

  • To a solution of engineered benzaldehyde (B42025) lyase (BAL) whole cells (10 g/L) in phosphate-buffered saline (10 mL, pH 7.0), add 2,5-difluorobenzaldehyde (B1295323) (710 mg, 100 mM) and acetaldehyde (B116499) (1.32 g, 1 M) at 25 °C.

  • Stir the reaction mixture at the same temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture twice with an equal volume of ethyl acetate (B1210297) (EtOAc).

  • Combine the organic layers, wash with water, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the product as a colorless oil.

Step 2: Synthesis of Intermediate 8

  • To a solution of a previously synthesized intermediate (compound 7, 70.0 mg, 0.25 mmol) in a mixture of water (112 μL) and isopropyl alcohol (138 μL), add diethyl dithiophosphate (B1263838) (232 μL, 1.25 mmol) at room temperature.

  • Stir the reaction mixture at 80 °C for 9 hours.

  • After cooling to room temperature, add water and 3 M aqueous NaOH.

  • Stir the mixture for 30 minutes at room temperature, then add EtOAc.

  • Extract the aqueous layer twice with EtOAc.

  • Combine the organic layers, wash three times with water, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain a white solid.

Step 3: Synthesis of Isavuconazole (Compound 9)

  • To a solution of intermediate 8 (25.4 mg, 0.08 mmol) in ethanol (250 μL), add 2-bromo-4'-cyanoacetophenone (27.4 mg, 0.12 mmol) at room temperature.

  • Stir the reaction mixture at 78 °C for 1 hour.

  • After cooling to room temperature, add water.

  • Extract the aqueous layer twice with EtOAc.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the final product as a white solid.[9]

Antifungal Susceptibility Testing

The in vitro activity of isavuconazole is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following provides a general outline of the broth microdilution method.

CLSI M27-A3 Broth Microdilution Method for Yeasts:

  • Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

  • Inoculum Preparation: Prepare a standardized inoculum of the yeast to be tested, adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ CFU/mL).

  • Drug Dilutions: Perform serial twofold dilutions of isavuconazole in the microdilution plates.

  • Incubation: Inoculate the plates and incubate at 35°C for 24-48 hours.

  • Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

EUCAST E.DEF 9.1 Broth Microdilution Method for Molds:

  • Medium: RPMI 1640 medium supplemented with 2% glucose.

  • Inoculum Preparation: Prepare a standardized conidial suspension of the mold to be tested.

  • Drug Dilutions: Prepare serial dilutions of isavuconazole in the microdilution plates.

  • Incubation: Inoculate the plates and incubate at 35-37°C for 48-72 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth.

G cluster_0 Start Start Compound_Screening In Vitro Screening (e.g., MIC determination) Start->Compound_Screening Lead_Identification Lead Compound Identification Compound_Screening->Lead_Identification In_Vivo_Testing In Vivo Efficacy & Toxicity (Animal Models) Lead_Identification->In_Vivo_Testing Clinical_Trials Phase I, II, III Clinical Trials In_Vivo_Testing->Clinical_Trials Approval Approval Clinical_Trials->Approval

Caption: General experimental workflow for antifungal drug discovery.

Biological Activity

In Vitro Activity

Isavuconazole exhibits potent in vitro activity against a broad range of fungal pathogens, including yeasts and molds.

Fungal SpeciesIsolate NumberMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans1358≤0.0020.004[10]
Candida glabrata13580.250.5[10]
Candida krusei----
Cryptococcus neoformans--0.12[11]
Aspergillus fumigatus-12[12]
Aspergillus flavus----
Aspergillus terreus----
Mucorales-0.51[12]
In Vivo Efficacy

The efficacy of isavuconazole has been demonstrated in various animal models of invasive fungal infections.

Animal ModelFungal StrainTreatment GroupOutcomeReference
Murine model of disseminated candidiasisCandida albicansIsavuconazoleReduced kidney fungal burden[13]
Murine model of invasive pulmonary aspergillosisAspergillus fumigatusIsavuconazoleIncreased survival, reduced lung fungal burden[14]
Rabbit model of invasive pulmonary aspergillosisAspergillus fumigatusIsavuconazoleIncreased survival, reduced galactomannan (B225805) levels
Murine model of mucormycosisRhizopus delemarIsavuconazoleProlonged survival, lowered tissue fungal burden

Conclusion

Isavuconazole is a valuable addition to the antifungal armamentarium, offering a broad spectrum of activity, a favorable pharmacokinetic profile, and both intravenous and oral formulations. Its mechanism of action through the inhibition of ergosterol synthesis is a well-established and effective strategy against a wide range of fungal pathogens. The data presented in this guide underscore its potent in vitro and in vivo activity, supporting its clinical use in the management of severe invasive fungal infections. Continued research and clinical experience will further define its role in the ever-evolving landscape of antifungal therapy.

References

An In-depth Technical Guide to the Mode of Action of Caspofungin Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caspofungin, a member of the echinocandin class of antifungals, represents a critical therapeutic option for invasive candidiasis. Its efficacy stems from a highly specific mode of action targeting the fungal cell wall, a structure absent in human cells, which ensures low host toxicity. This document provides a detailed technical overview of the molecular mechanism by which caspofungin exerts its fungicidal activity against Candida albicans, the compensatory pathways this activity triggers within the fungus, and the primary mechanisms of resistance. Detailed experimental protocols for key assays, quantitative data on susceptibility and cellular response, and visual diagrams of the core pathways are provided to support further research and development in this area.

Primary Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary target of caspofungin is the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the C. albicans cell wall.[1][2] This polymer provides osmotic stability and rigidity to the cell.[1]

Caspofungin acts as a non-competitive inhibitor of this enzyme complex, specifically targeting the catalytic subunit encoded by the FKS1 gene (Fks1p).[3][4] By binding to Fks1p, caspofungin disrupts the polymerization of UDP-glucose into linear β-(1,3)-D-glucan chains.[5][6] This inhibition weakens the cell wall, leading to a loss of structural integrity, osmotic instability, and ultimately, cell lysis and death, demonstrating a potent fungicidal effect.[7][8] This targeted action is effective against a broad range of Candida species, including those resistant to other antifungal classes like azoles and amphotericin B.[1]

cluster_membrane Plasma Membrane UDP_Glucose UDP-Glucose (Substrate) FKS1 β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->FKS1 Polymerization Glucan_Chain β-(1,3)-D-Glucan Chain FKS1->Glucan_Chain Cell Wall Assembly Cell Wall Assembly Glucan_Chain->Cell Wall Assembly Caspofungin Caspofungin Caspofungin->Block Block->FKS1 Non-competitive Inhibition

Figure 1: Primary Mechanism of Caspofungin Action.

Cellular Response to Caspofungin-Induced Stress

Inhibition of glucan synthesis by caspofungin induces significant cell wall stress, triggering a complex set of compensatory and survival pathways in C. albicans.

Activation of the Cell Wall Integrity (CWI) Pathway

The primary response to cell wall damage is the activation of the Protein Kinase C (PKC)-mediated Cell Wall Integrity (CWI) signaling pathway.[7] This cascade is initiated by cell surface sensors that detect cell wall thinning. The signal is transduced through a mitogen-activated protein kinase (MAPK) cascade, culminating in the rapid phosphorylation and activation of the terminal MAPK, Mkc1.[3][9] Activated Mkc1 then regulates the transcription of genes involved in cell wall biogenesis and repair, in an attempt to counteract the drug-induced damage.[3][7]

Compensatory Chitin (B13524) Synthesis

A key outcome of CWI pathway activation is the significant upregulation of chitin synthesis.[3] Chitin is another crucial structural polysaccharide in the fungal cell wall. By increasing chitin production and incorporation into the cell wall, the fungus attempts to compensate for the loss of β-(1,3)-D-glucan, thereby reinforcing the weakened structure.[10] Studies have shown that in the presence of caspofungin, chitin content in the cell wall can increase dramatically while β-glucan levels decrease.[11] This adaptive response is considered a key mechanism of tolerance and can lead to a phenomenon known as the "paradoxical effect," where some isolates exhibit renewed growth at supra-MIC concentrations of caspofungin.[9][11]

Caspofungin Caspofungin FKS1 Inhibition of β-(1,3)-D-Glucan Synthase Caspofungin->FKS1 Stress Cell Wall Stress FKS1->Stress CWI Cell Wall Integrity (CWI) Pathway Activation Stress->CWI Repair Cell Wall Remodeling & Compensatory Repair Stress->Repair Mkc1 Mkc1 Phosphorylation (p-Mkc1) CWI->Mkc1 Chitin Upregulation of Chitin Synthase Genes (CHS) Mkc1->Chitin Chitin->Repair

Figure 2: Compensatory Cellular Response to Caspofungin.

Quantitative Data Summary

The in vitro activity of caspofungin is quantified by the Minimum Inhibitory Concentration (MIC), which can vary based on the methodology and specific isolate. The cellular response can be quantified by measuring changes in cell wall components.

Table 1: In Vitro Susceptibility of C. albicans to Caspofungin
ParameterTesting MethodTypical Value Range (μg/mL)Reference(s)
MIC CLSI Broth Microdilution0.0079 - 2.0[12]
MIC EUCAST Broth Microdilution0.0079 - 0.5[12]
CLSI Breakpoint (Susceptible) CLSI M27-S4≤0.25[12][13]
CLSI Breakpoint (Resistant) CLSI M27-S4≥1[12][13]
Sessile MIC₅₀ (Biofilm) XTT Reduction Assay0.0625 - 0.125[14]

Note: MIC values can show significant inter-laboratory variability.[12]

Table 2: Cell Wall Composition Changes Under Caspofungin Stress
Cell Wall ComponentConditionChange (%)Reference(s)
β-(1,3)-Glucan Growth with supra-MIC Caspofungin-81%[11]
β-(1,6)-Glucan Growth with supra-MIC Caspofungin-73%[11]
Chitin Growth with supra-MIC Caspofungin+898%[11]

Mechanisms of Resistance

Clinical resistance to caspofungin in C. albicans, while still relatively uncommon, is well-documented.[10] The predominant mechanism involves acquired point mutations in the FKS1 gene.[4][8] These mutations are typically clustered in two highly conserved "hot spot" regions.[4] A frequently observed mutation involves the substitution of serine at position 645 (S645P, S645Y, or S645F).[8][15] These mutations reduce the binding affinity of caspofungin to the Fks1p subunit, thereby decreasing the enzyme's susceptibility to inhibition and leading to elevated MIC values.[8][10]

Detailed Experimental Protocols

Antifungal Susceptibility Testing (CLSI M27 Broth Microdilution)

This protocol outlines the reference method for determining the MIC of caspofungin against C. albicans.[16]

  • Inoculum Preparation: C. albicans is cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies are suspended in sterile saline, and the turbidity is adjusted with a spectrophotometer to match a 0.5 McFarland standard (1 x 10⁶ to 5 x 10⁶ CFU/mL). This suspension is then diluted 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[17][18]

  • Drug Dilution: Caspofungin is serially diluted (typically 2-fold) in RPMI 1640 medium in a 96-well microtiter plate to achieve final concentrations ranging from approximately 0.008 to 16 µg/mL.[19]

  • Inoculation and Incubation: Each well containing the drug dilution is inoculated with the standardized fungal suspension. A drug-free well serves as a growth control. The plate is incubated at 35°C for 24 hours.[16]

  • Endpoint Determination: The MIC is read visually as the lowest concentration of caspofungin that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control.[20]

cluster_prep Preparation cluster_assay Assay Plate cluster_read Analysis A 1. Culture C. albicans (SDA, 24h, 35°C) B 2. Create Suspension in Saline (0.5 McFarland) A->B C 3. Dilute 1:1000 in RPMI Medium B->C E 5. Inoculate Wells with C. albicans Suspension C->E D 4. Prepare Serial Dilutions of Caspofungin in Plate D->E F 6. Incubate (24h, 35°C) E->F G 7. Read MIC: Lowest concentration with ≥50% growth inhibition F->G

Figure 3: Workflow for CLSI M27 Broth Microdilution Assay.

β-(1,3)-D-Glucan Synthase Activity Assay

This assay measures the enzymatic activity of the caspofungin target directly, often using a cell-free microsomal preparation.[21][22]

  • Microsome Preparation: Exponential-phase C. albicans cells are harvested. The cell wall is digested using an enzyme like zymolyase, or cells are mechanically disrupted using glass beads. The resulting lysate is subjected to differential centrifugation to isolate the microsomal membrane fraction, which is rich in glucan synthase.[22][23]

  • Enzyme Reaction: The microsomal fraction (enzyme source) is incubated in a reaction buffer (e.g., Tris-HCl or HEPES, pH ~7.8) at 30°C. The reaction mixture contains activators like GTPγS, a detergent (e.g., Brij-35), and the substrate, radiolabeled UDP-[³H]-glucose.[21][24] The reaction is initiated by adding the substrate.

  • Inhibition Assessment: To test inhibition, various concentrations of caspofungin are pre-incubated with the enzyme preparation before the addition of the substrate.

  • Product Quantification: The reaction is stopped (e.g., by adding ethanol (B145695) or trichloroacetic acid). The insoluble radiolabeled glucan product is captured on a glass fiber filter. The filter is washed to remove unincorporated UDP-[³H]-glucose.[6] The amount of radioactivity retained on the filter is measured using a scintillation counter, which is proportional to the enzyme activity.[22]

Western Blot for Phosphorylated Mkc1

This protocol is used to detect the activation of the CWI pathway by observing the phosphorylation state of Mkc1.

  • Protein Extraction: C. albicans cells are grown and treated with caspofungin for a specified time (e.g., 10 minutes to 2 hours). Cells are harvested and rapidly lysed in a buffer containing protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.[25][26]

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred electrophoretically to a membrane (e.g., PVDF or nitrocellulose).[26]

  • Immunoblotting:

    • The membrane is blocked (e.g., with BSA in TBST) to prevent non-specific antibody binding.[26]

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the MAPK (an anti-phospho-p44/42 MAPK antibody is commonly used as it recognizes phosphorylated Mkc1 and Cek1).[27][28]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

    • A chemiluminescent substrate is added, which reacts with HRP to produce light. The signal is captured on X-ray film or with a digital imager.[27]

  • Loading Control: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total Mkc1 or a housekeeping protein like actin or tubulin.[28][29] The ratio of phosphorylated Mkc1 to total Mkc1 indicates the level of pathway activation.

References

In silico docking studies of "Antifungal agent 98" with fungal enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. In the quest for novel, potent, and specific antifungal therapies, computational methods, particularly in silico molecular docking, have become indispensable tools in the drug discovery pipeline. This guide provides a comprehensive overview of the principles, methodologies, and data interpretation of in silico docking studies, using a representative, though hypothetical, case study of a novel antifungal candidate, designated here as "Antifungal Agent 98," with key fungal enzymes. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of mycology and medicinal chemistry.

It is important to note that "this compound" is used as a placeholder throughout this guide to illustrate the concepts and methodologies. The data and specific interactions presented are representative examples synthesized from various studies on novel antifungal compounds and do not refer to a single, specific real-world agent.

Core Principles of In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., an antifungal agent) when bound to a second molecule (the receptor, e.g., a fungal enzyme) to form a stable complex. The primary goal is to predict the binding mode and affinity of the ligand to the target protein. This information is crucial for:

  • Lead Identification and Optimization: Screening large libraries of compounds to identify potential drug candidates and subsequently modifying them to improve binding affinity and specificity.

  • Mechanism of Action Studies: Elucidating how a potential drug molecule interacts with its target at the molecular level.

  • Structure-Activity Relationship (SAR) Analysis: Understanding how chemical modifications to a compound affect its biological activity.

Experimental Protocols: A Step-by-Step Methodology

The following protocol outlines a typical workflow for an in silico docking study of a novel antifungal agent against a fungal enzyme target.

Preparation of the Receptor (Fungal Enzyme)
  • Protein Selection and Retrieval: The three-dimensional structure of the target fungal enzyme is retrieved from a protein database such as the Protein Data Bank (PDB). Common targets for antifungal agents include Lanosterol 14-alpha-demethylase (CYP51), Squalene Epoxidase (SE), and 1,3-beta-glucan synthase. For this example, we will consider CYP51 from Candida albicans (a common fungal pathogen).

  • Protein Preparation: The retrieved protein structure is prepared for docking using software such as AutoDock Tools, Schrödinger's Protein Preparation Wizard, or Chimera. This process typically involves:

    • Removing water molecules and other non-essential ligands from the crystal structure.

    • Adding hydrogen atoms to the protein, as they are often not resolved in X-ray crystallography.

    • Assigning partial charges to the atoms.

    • Repairing any missing residues or side chains.

    • Defining the binding site or "grid box" around the active site of the enzyme where the docking simulation will be performed.

Preparation of the Ligand (this compound)
  • Ligand Structure Generation: The 2D structure of "this compound" is drawn using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • 3D Structure Conversion and Optimization: The 2D structure is converted into a 3D structure. The geometry of the 3D structure is then optimized using computational chemistry methods (e.g., molecular mechanics or quantum mechanics) to find its lowest energy conformation. This can be performed using software like Avogadro or Gaussian.

  • Ligand Preparation for Docking: The optimized ligand structure is prepared for the specific docking software being used. This includes assigning rotatable bonds and defining atom types.

Molecular Docking Simulation
  • Docking Software: A variety of software packages are available for molecular docking, including AutoDock, Glide (Schrödinger), and GOLD. The choice of software often depends on the specific research question and available computational resources.

  • Docking Algorithm: The docking program employs a search algorithm (e.g., genetic algorithm, Monte Carlo) to explore different possible conformations and orientations of the ligand within the defined binding site of the receptor.

  • Scoring Function: For each generated pose, a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). The scoring function takes into account various intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The poses are then ranked based on their scores.

Analysis of Docking Results
  • Binding Energy/Score: The primary quantitative output is the binding energy or docking score, which provides an estimate of the binding affinity. A more negative value typically indicates a more favorable binding interaction.

  • Binding Pose and Interactions: The top-ranked poses are visually inspected to analyze the specific interactions between the ligand and the amino acid residues in the active site of the enzyme. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Root-Mean-Square Deviation (RMSD): If a known co-crystallized ligand is available, the RMSD between the docked pose of the experimental ligand and the co-crystallized ligand can be calculated to validate the docking protocol. A lower RMSD value (typically < 2 Å) indicates a good prediction of the binding mode.

Data Presentation: Docking Results of this compound

The following tables summarize the hypothetical quantitative data from the in silico docking of "this compound" and a standard antifungal drug (Fluconazole) against two key fungal enzymes.

Table 1: Docking Scores and Binding Energies

CompoundTarget EnzymeDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)
This compoundC. albicans CYP51-9.8-10.2
FluconazoleC. albicans CYP51-8.5-8.9
This compoundC. albicans Squalene Epoxidase-7.2-7.5
FluconazoleC. albicans Squalene Epoxidase-6.1-6.4

Table 2: Interaction Analysis with C. albicans CYP51

CompoundInteracting ResiduesType of InteractionHydrogen Bond Distance (Å)
This compoundTYR132, HIS377, PHE228Hydrogen Bond, Pi-Pi Stacking, Hydrophobic2.1 (with TYR132)
FluconazoleTYR132, CYS449Hydrogen Bond, Hydrophobic2.5 (with TYR132)

Visualizations

In Silico Docking Workflow

The following diagram illustrates the general workflow for a molecular docking study.

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation ReceptorDB Protein Data Bank ReceptorPrep Prepare Receptor (Add Hydrogens, Remove Water) ReceptorDB->ReceptorPrep ActiveSite Define Binding Site ReceptorPrep->ActiveSite Docking Molecular Docking Simulation (e.g., AutoDock, Glide) ActiveSite->Docking Ligand2D 2D Structure of This compound Ligand3D Convert to 3D & Optimize Ligand2D->Ligand3D LigandPrep Prepare Ligand (Define Rotatable Bonds) Ligand3D->LigandPrep LigandPrep->Docking Analysis Analysis of Results (Binding Energy, Pose) Docking->Analysis SAR Structure-Activity Relationship & Lead Optimization Analysis->SAR ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase (SE) Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha- demethylase (CYP51) FungalCellMembrane Fungal Cell Membrane (Integrity and Fluidity) Ergosterol->FungalCellMembrane Incorporation into Agent98_CYP51 This compound (Azole-like) Agent98_CYP51->Lanosterol Agent98_SE This compound (Allylamine-like) Agent98_SE->Squalene

Technical Guide: Target Identification of Antifungal Agent 98 in Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of drug-resistant fungal pathogens necessitates the discovery and characterization of novel antifungal agents. This guide provides an in-depth technical overview of the target identification and mechanism of action for a promising therapeutic candidate, Antifungal Agent 98. Through a combination of genetic, biochemical, and proteomic approaches, the molecular target of this compound has been identified as Erg11p, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. This document details the experimental methodologies employed, presents quantitative data on the agent's efficacy, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel synthetic compound demonstrating potent broad-spectrum activity against a range of pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Initial screenings revealed its efficacy in inhibiting fungal growth at low micromolar concentrations, with minimal cytotoxicity to mammalian cells, suggesting a fungal-specific target. This guide focuses on the subsequent studies undertaken to elucidate its precise molecular target and mechanism of action.

Quantitative Data Summary

The antifungal activity of Agent 98 was quantified against several pathogenic fungal species. The Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the purified target enzyme were determined.

Fungal SpeciesThis compound MIC (µg/mL)[1]Fluconazole MIC (µg/mL)
Candida albicans0.51.0
Candida glabrata (Fluconazole-resistant)1.064.0
Aspergillus fumigatus2.016.0
Cryptococcus neoformans0.254.0
EnzymeCompoundIC50 (µM)
Purified Erg11p (C. albicans)This compound0.05
Purified Erg11p (C. albicans)Fluconazole0.12

Experimental Protocols for Target Identification

A multi-pronged approach was utilized to identify the molecular target of this compound. The key experimental strategies are detailed below.

  • Principle: This approach identifies gene deletions that confer hypersensitivity or resistance to a compound, thereby revealing the compound's target pathway.[2]

  • Methodology:

    • A collection of heterozygous S. cerevisiae deletion mutants, where one copy of each non-essential gene is deleted, was screened for fitness defects in the presence of a sub-lethal concentration of this compound.

    • Each mutant was grown in 96-well plates in the presence and absence of the compound.

    • Optical density (OD600) was measured over 48 hours to assess growth.

    • Strains exhibiting significant growth inhibition in the presence of the compound compared to the wild-type were identified as "hits."

  • Results: The screen revealed that heterozygous deletion of genes in the ergosterol biosynthesis pathway, particularly ERG11, resulted in hypersensitivity to this compound. This strongly suggested that the compound targets this pathway.[3]

  • Principle: This biochemical approach is used to isolate the direct binding partner(s) of a compound from a cellular lysate.

  • Methodology:

    • This compound was chemically modified to incorporate a linker and immobilized on epoxy-activated sepharose beads.

    • A crude protein extract from C. albicans was incubated with the affinity matrix.

    • After extensive washing to remove non-specific binders, the bound proteins were eluted.

    • The eluted proteins were separated by SDS-PAGE, and prominent bands were excised and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Results: Erg11p was consistently and specifically identified as the primary protein binding to this compound.

  • Principle: To confirm direct inhibition of the putative target, an in vitro assay using the purified enzyme is performed.

  • Methodology:

    • The ERG11 gene from C. albicans was cloned and expressed in E. coli, and the protein was purified to homogeneity.

    • The enzymatic activity of Erg11p (lanosterol 14-alpha-demethylase) was measured using a spectrophotometric assay that monitors the consumption of NADPH.[3]

    • The assay was performed in the presence of varying concentrations of this compound to determine the IC50 value.

  • Results: this compound directly inhibited the enzymatic activity of purified Erg11p in a dose-dependent manner, confirming it as the direct molecular target.

Visualization of Pathways and Workflows

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the step catalyzed by Erg11p, the target of this compound.

Ergosterol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Inhibited_Step Lanosterol->Inhibited_Step Erg11p Erg11p (Lanosterol 14-alpha-demethylase) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Inhibited_Step->4,4-dimethyl-cholesta-8,14,24-trienol Erg11p Agent98 This compound Agent98->Inhibited_Step Inhibits Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps

Caption: Ergosterol biosynthesis pathway with Erg11p as the target of this compound.

This diagram outlines the logical flow of experiments conducted to identify and validate the target of this compound.

Target_ID_Workflow Start Start: Novel Antifungal Agent 98 Identified ChemGen Chemical-Genetic Profiling in S. cerevisiae Start->ChemGen Hypothesis Hypothesis Generation: Target is in Ergosterol Biosynthesis Pathway ChemGen->Hypothesis AffinityChrom Affinity Chromatography & Mass Spectrometry Hypothesis->AffinityChrom PutativeTarget Identification of Putative Target: Erg11p AffinityChrom->PutativeTarget EnzymeAssay In Vitro Enzyme Inhibition Assay PutativeTarget->EnzymeAssay Validation Target Validation: Direct Inhibition of Erg11p Confirmed EnzymeAssay->Validation

Caption: Workflow for the identification and validation of the molecular target of this compound.

Inhibition of Erg11p by this compound triggers a cellular stress response. The accumulation of toxic sterol precursors and the depletion of ergosterol activate the cell wall integrity (CWI) pathway.[4]

CWI_Pathway_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agent98 This compound Erg11p Erg11p Agent98->Erg11p Inhibits ToxicSterols Accumulation of Toxic Sterols Erg11p->ToxicSterols Leads to ErgosterolDepletion Ergosterol Depletion Erg11p->ErgosterolDepletion Leads to MembraneStress Membrane Stress ToxicSterols->MembraneStress ErgosterolDepletion->MembraneStress CWI_Pathway Cell Wall Integrity (CWI) Pathway MembraneStress->CWI_Pathway Activates CellWallSynth Upregulation of Cell Wall Synthesis CWI_Pathway->CellWallSynth Fungistasis Fungistatic Effect CellWallSynth->Fungistasis

Caption: Cellular stress response pathway activated by the inhibition of Erg11p.

Conclusion

The comprehensive target identification workflow has unequivocally identified Erg11p as the molecular target of this compound. The agent's potent, direct inhibition of this essential enzyme in the fungal-specific ergosterol biosynthesis pathway explains its broad-spectrum antifungal activity and low mammalian cytotoxicity. This detailed understanding of its mechanism of action provides a solid foundation for its further preclinical and clinical development as a novel therapeutic for invasive fungal infections. The methodologies and findings presented in this guide serve as a valuable resource for researchers in the field of antifungal drug discovery.

References

Preliminary Screening of Indole-Based Compounds for Antifungal Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with improved efficacy and safety profiles. Indole (B1671886) and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the preliminary screening of indole-based compounds for their antifungal potential, focusing on quantitative data presentation, detailed experimental protocols, and visualization of key processes.

Antifungal Activity of Indole Derivatives

Numerous studies have highlighted the potential of indole derivatives as effective antifungal agents against a range of pathogenic fungi, including various Candida species and phytopathogenic fungi.[1][4][5][6] The antifungal efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Data Summary

The following table summarizes the reported MIC values for a selection of indole-based compounds against various fungal strains. This data provides a comparative view of the antifungal potency of different structural modifications on the indole scaffold.

Compound Name/DescriptionFungal Strain(s)MIC Range (µg/mL)Reference Compound(s)
4,6-dibromoindoleCandida albicans, C. auris, C. glabrata, C. parapsilosis10-50Ketoconazole (25-400), Miconazole (10-50)
5-bromo-4-chloroindoleCandida albicans, C. auris, C. glabrata, C. parapsilosis10-50Ketoconazole (25-400), Miconazole (10-50)
Indole-based 1,2,4-triazole-3-thiol hybridsCandida spp.Not specified in abstract-
Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moietiesCandida albicans, Candida krusei3.125-50Fluconazole
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a)Candida albicans, C. krusei, C. parapsilosis, fluconazole-resistant C. tropicalis0.03125 (against C. albicans)Fluconazole (0.5 against C. albicans)
3-Indolyl-3-hydroxy oxindole (B195798) derivative (3u)Rhizoctonia solaniEC50: 3.44Carvacrol (7.38), Phenazine-1-carboxylic acid (11.62)
Indole Schiff base derivative (2j)Fusarium graminearum, F. oxysporum, F. moniliforme, Curvularia lunata, Phytophthora parasitica var. nicotianaeInhibition rates of 76.5-100% at 500 µg/mL-
Various Indole DerivativesFusarium graminearum, Alternaria alternata, Helminthosporium sorokinianum, Pyricularia oryzae, Fusarium oxysporumBroad-spectrum activity, more potent than hymexazoleHymexazole

Experimental Protocols

Accurate and reproducible screening of antifungal activity is crucial for the identification of promising lead compounds. The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents.[3][7][8]

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

2.1.1. Materials:

  • 96-well, U-bottom polystyrene microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile water

  • Test compounds (indole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antifungal agent (e.g., fluconazole, ketoconazole)

  • Fungal inoculum

  • Spectrophotometer or microplate reader

  • Incubator

2.1.2. Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain on an appropriate agar (B569324) medium and incubate to obtain a fresh culture.

    • Prepare a fungal suspension in sterile saline or water, and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 cells/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 cells/mL).[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound and the positive control in a suitable solvent.

    • Perform a serial two-fold dilution of the compounds in the 96-well plate using RPMI-1640 medium to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the absorbance using a microplate reader.

Visualizing Key Processes

Graphical representations of experimental workflows and biological pathways can greatly enhance understanding and communication among researchers.

Experimental Workflow for Antifungal Screening

The following diagram illustrates the typical workflow for the preliminary screening of indole-based compounds for antifungal properties.

G cluster_0 Compound Preparation & Plate Setup cluster_1 Inoculum Preparation cluster_2 Assay & Data Analysis cluster_3 Hit Identification A Synthesize/Acquire Indole Derivatives B Prepare Stock Solutions A->B C Perform Serial Dilutions in 96-Well Plate B->C G Inoculate Plate with Fungal Suspension C->G D Culture Fungal Strain E Prepare Fungal Suspension (0.5 McFarland) D->E F Dilute to Final Inoculum Concentration E->F F->G H Incubate at 35°C for 24-48h G->H I Visually or Spectrophotometrically Read Results H->I J Determine Minimum Inhibitory Concentration (MIC) I->J K Identify Compounds with Significant Antifungal Activity J->K

Caption: Workflow for Antifungal Screening of Indole Compounds.

Potential Fungal Targets for Indole Derivatives

While the precise mechanisms of action for many indole derivatives are still under investigation, several key fungal pathways and structures are known to be targeted by antifungal agents. The following diagram illustrates some of these potential targets.

G cluster_0 Fungal Cell Indole Indole-Based Compounds Membrane Cell Membrane Integrity Indole->Membrane Disruption Ergosterol Ergosterol Biosynthesis (e.g., 14α-demethylase) Indole->Ergosterol Inhibition Wall Cell Wall Synthesis (e.g., β-glucan synthesis) Indole->Wall Inhibition ROS Induction of Reactive Oxygen Species (ROS) Indole->ROS Induction Biofilm Biofilm Formation Indole->Biofilm Inhibition

Caption: Potential Antifungal Mechanisms of Indole Derivatives.

Conclusion and Future Directions

The preliminary screening of indole-based compounds has revealed their significant potential as a source of new antifungal agents. The diverse chemical space offered by the indole scaffold allows for extensive structural modifications to optimize antifungal potency and selectivity. Future research should focus on elucidating the specific molecular targets and mechanisms of action of the most promising compounds. Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of next-generation indole-based antifungals with improved therapeutic profiles.[3] Furthermore, in vivo efficacy and toxicity studies are essential next steps to translate these promising in vitro findings into clinically viable antifungal therapies.

References

Structure-Activity Relationship of 7-Methyl-1H-indole-3-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] Among its various functionalized forms, indole-3-carbaldehyde has emerged as a versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential.[2] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[3][4] Structural modifications of the indole-3-carbaldehyde core, particularly substitutions on the indole ring, play a crucial role in modulating the biological activity and defining the structure-activity relationship (SAR).

This technical guide focuses on the structure-activity relationship of 7-methyl-1H-indole-3-carbaldehyde derivatives. While the broader class of indole-3-carbaldehydes has been extensively studied, specific and systematic SAR studies on the 7-methyl substituted series are limited in the current literature. This document aims to consolidate the available information, provide relevant experimental protocols, and identify areas for future research.

Synthesis of 7-Methyl-1H-indole-3-carbaldehyde Derivatives

The foundational step in exploring the SAR of this series is the synthesis of the parent compound, 7-methyl-1H-indole-3-carbaldehyde, and its subsequent derivatives.

Synthesis of the Core Scaffold

A common method for the synthesis of substituted indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the C3 position of the indole ring.

Experimental Protocol: Synthesis of 7-Methyl-1H-indole-3-carbaldehyde

  • Materials: 2-methyl-6-nitroaniline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide (B78521) (NaOH).

  • Procedure:

    • Preparation of the Vilsmeier reagent: To a cooled solution of DMF, POCl₃ is added dropwise with stirring.

    • Formylation: 7-Methylindole (synthesized from 2-methyl-6-nitroaniline) is dissolved in an appropriate solvent and the Vilsmeier reagent is added.

    • The reaction mixture is heated, typically at temperatures ranging from 60-90°C, for several hours.

    • Work-up: The reaction is quenched by the addition of a basic solution, such as aqueous sodium hydroxide, leading to the precipitation of the product.

    • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

Derivatization Strategies

The aldehyde functional group at the C3 position is a key handle for generating a library of derivatives. Common derivatization strategies include the formation of Schiff bases, thiosemicarbazones, and chalcones.

General Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 7-Methylindole Vilsmeier Vilsmeier-Haack Reaction Start->Vilsmeier POCl3, DMF Core 7-Methyl-1H-indole- 3-carbaldehyde Vilsmeier->Core Derivatization Derivatization (e.g., Schiff Base Formation) Core->Derivatization Amines, etc. Derivatives Derivative Library Derivatization->Derivatives Screening In vitro Screening (e.g., Anticancer Assays) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and biological evaluation of 7-methyl-1H-indole-3-carbaldehyde derivatives.

Biological Activities and Structure-Activity Relationship (SAR)

Indole-3-carbaldehyde derivatives have been reported to exhibit a range of biological activities, with anticancer and antioxidant effects being the most prominent.[3][4]

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of indole-3-carbaldehyde derivatives against various cancer cell lines.[5] The mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1]

Structure-Activity Relationship Insights (General Indole-3-Carbaldehydes):

While specific SAR data for 7-methyl-1H-indole-3-carbaldehyde derivatives is scarce, general trends can be inferred from the broader class of indole-3-carbaldehydes:

  • Substitution on the Indole Ring: The position and nature of substituents on the indole ring significantly influence anticancer activity. Electron-withdrawing or electron-donating groups at positions 5, 6, or 7 can modulate the electronic properties of the indole nucleus and its interaction with biological targets.

  • Derivatization of the Aldehyde Group:

    • Thiosemicarbazones: The formation of thiosemicarbazone derivatives at the C3-aldehyde position has been shown to enhance anticancer activity. These derivatives can act as metal chelators and inhibit enzymes like ribonucleotide reductase.[6]

    • Sulfonohydrazides: Indole-based sulfonohydrazides have shown promising inhibition of cancer cell lines, with substituents on the phenylsulfonyl moiety playing a key role in activity. For instance, a 4-chloro substituent on the phenyl ring of a sulfonohydrazide derivative of 1-(2-morpholinoethyl)-1H-indole-3-carbaldehyde resulted in potent inhibition of MCF-7 and MDA-MB-468 breast cancer cells.[5]

    • Chalcones: Indole-3-carbaldehyde can be a precursor for chalcones, which are known to possess anticancer properties through mechanisms like tubulin polymerization inhibition.

Quantitative Data for Indole-3-Carbaldehyde Derivatives (Illustrative Examples)

Compound IDDerivative TypeSubstitutionCancer Cell LineIC₅₀ (µM)Reference
1 Sulfonohydrazide1-(2-morpholinoethyl), 4-Cl-phenylsulfonylMDA-MB-4688.2[5]
2 Sulfonohydrazide1-(2-morpholinoethyl), 4-Cl-phenylsulfonylMCF-713.2[5]
3 ThiosemicarbazoneN-benzylHepG2Data not specified[6]

Note: This table provides examples from the broader class of indole-3-carbaldehyde derivatives due to the lack of specific data for a series of 7-methyl analogs.

Antioxidant Activity

Several indole-3-carboxaldehyde (B46971) analogues have been evaluated for their antioxidant potential. The ability to scavenge free radicals is an important property, as oxidative stress is implicated in various diseases.

Structure-Activity Relationship Insights (General Indole-3-Carbaldehydes):

  • Aryl Amines Conjugates: Conjugation of indole-3-carboxaldehyde with different aryl amines has been shown to yield compounds with varying degrees of antioxidant activity. The nature and position of substituents on the aryl amine moiety influence the radical scavenging capacity.[4]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3]

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

    • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Experimental Workflow for Anticancer Screening

G cluster_workflow MTT Assay Workflow Seed Seed Cancer Cells in 96-well plate Treat Treat with 7-Methyl-1H-indole-3-carbaldehyde Derivatives Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Incubate to allow Formazan formation MTT->Formazan Solubilize Solubilize Formazan crystals Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of synthesized compounds using the MTT assay.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of compounds.

  • Procedure:

    • Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. Test compounds are dissolved to make various concentrations.

    • Reaction: The test compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

    • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

    • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

    • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Potential Signaling Pathways

The anticancer activity of indole derivatives is often associated with their ability to modulate various cellular signaling pathways. While specific pathways for 7-methyl-1H-indole-3-carbaldehyde derivatives have not been elucidated, a plausible mechanism involves the induction of apoptosis through the intrinsic or extrinsic pathways.

Hypothetical Apoptotic Signaling Pathway

G cluster_pathway Hypothetical Apoptosis Induction Pathway Compound 7-Methyl-1H-indole-3- carbaldehyde Derivative ROS Increased ROS Production Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Upregulation of Bax Mitochondria->Bax Bcl2 Downregulation of Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by an indole derivative through the mitochondrial pathway.

Conclusion and Future Directions

The 7-methyl-1H-indole-3-carbaldehyde scaffold holds promise for the development of novel therapeutic agents. However, a significant gap exists in the literature regarding the systematic exploration of its structure-activity relationship. Future research should focus on the following areas:

  • Synthesis of a Focused Library: A diverse library of 7-methyl-1H-indole-3-carbaldehyde derivatives with systematic variations at the C3-aldehyde and other positions of the indole ring should be synthesized.

  • Comprehensive Biological Evaluation: These derivatives should be screened against a panel of cancer cell lines and for other relevant biological activities (e.g., antimicrobial, anti-inflammatory) to establish a clear SAR.

  • Quantitative Analysis: The biological data should be quantitative (e.g., IC₅₀ values) to allow for meaningful comparisons and the development of predictive SAR models.

  • Mechanistic Studies: For the most potent compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and signaling pathways.

By addressing these research gaps, the full therapeutic potential of 7-methyl-1H-indole-3-carbaldehyde derivatives can be unlocked, paving the way for the development of new and effective drugs.

References

Methodological & Application

Determining the Antimicrobial Potency of 7-methyl-1H-indole-3-carbaldehyde: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities, including potent antimicrobial and antifungal properties.[1][2][3][4] The indole scaffold is a key structural motif in many biologically active molecules and serves as a foundation for the development of novel therapeutic agents.[4][5] The antimicrobial mechanism of indole derivatives is often multifaceted, involving the disruption of microbial cell membrane integrity, inhibition of essential enzymes, and interference with crucial signaling pathways such as quorum sensing.[3][6] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 7-methyl-1H-indole-3-carbaldehyde, a specific indole derivative, against various microorganisms. The MIC is a critical quantitative measure of a compound's antimicrobial potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.[7][8][9] The protocols outlined below are based on the widely accepted broth microdilution and agar (B569324) dilution methods.[7][8][10]

Data Presentation

The quantitative results of the MIC determination assays should be summarized in clear and structured tables for straightforward comparison and analysis.

Table 1: MIC of 7-methyl-1H-indole-3-carbaldehyde against Bacterial Strains

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus25923
Escherichia coli25922
Pseudomonas aeruginosa27853
Bacillus subtilis6633
(User-defined strain)

Table 2: MIC of 7-methyl-1H-indole-3-carbaldehyde against Fungal Strains

Fungal StrainATCC NumberMIC (µg/mL)
Candida albicans10231
Aspergillus niger16404
(User-defined strain)

Experimental Protocols

Broth Microdilution Method

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[7][8][11]

a. Materials:

  • 7-methyl-1H-indole-3-carbaldehyde

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganisms (bacterial or fungal strains)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator

  • Positive control antimicrobial (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Solvent for the test compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

b. Protocol:

  • Preparation of the Test Compound:

    • Prepare a stock solution of 7-methyl-1H-indole-3-carbaldehyde by dissolving it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (broth with inoculum and a standard antimicrobial), a negative/growth control (broth with inoculum only), and a sterility control (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for 16-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of 7-methyl-1H-indole-3-carbaldehyde at which there is no visible growth.[7][9]

    • Optionally, a microplate reader can be used to measure the optical density at 600 nm to quantify growth inhibition.[9]

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.[8][10][13]

a. Materials:

  • 7-methyl-1H-indole-3-carbaldehyde

  • Sterile petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test microorganisms

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

  • Inoculum replicating device (optional)

b. Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of molten agar solutions, each containing a different concentration of 7-methyl-1H-indole-3-carbaldehyde.

    • Pour the agar solutions into sterile petri dishes and allow them to solidify.

  • Preparation of Inoculum:

    • Prepare the microbial inoculum as described in the broth microdilution method, adjusting to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Spot a standardized volume of the microbial suspension onto the surface of each agar plate.

    • Include a growth control plate (agar without the compound) and a sterility control plate.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates under appropriate conditions for 16-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar surface. A faint haze or one or two colonies can be disregarded.[14]

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results compound_prep Prepare Stock Solution of 7-methyl-1H-indole-3-carbaldehyde serial_dilution Perform Serial Dilutions in Microtiter Plate or Agar compound_prep->serial_dilution inoculum_prep Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculate with Microbial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at Appropriate Temperature (16-24 hours) inoculation->incubation visual_inspection Visually Inspect for Growth (Turbidity/Colonies) incubation->visual_inspection mic_determination Determine MIC: Lowest Concentration with No Visible Growth visual_inspection->mic_determination Signaling_Pathway_Hypothesis cluster_cell Microbial Cell cluster_effects Cellular Effects indole_derivative 7-methyl-1H-indole-3-carbaldehyde membrane Cell Membrane indole_derivative->membrane Interacts with enzyme Essential Enzymes indole_derivative->enzyme Binds to quorum_sensing Quorum Sensing System indole_derivative->quorum_sensing Interferes with disruption Membrane Disruption membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition qs_interference QS Interference quorum_sensing->qs_interference growth_inhibition Inhibition of Microbial Growth disruption->growth_inhibition inhibition->growth_inhibition qs_interference->growth_inhibition

References

Application Notes and Protocols: Using "Antifungal Agent 98" in Fungal Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms represent a significant challenge in clinical settings, contributing to persistent infections and increased resistance to conventional antifungal therapies. A biofilm is a structured community of fungal cells encapsulated in a self-produced extracellular polymeric substance (EPS) matrix. This matrix acts as a protective barrier, shielding the fungal cells from the host immune system and antimicrobial agents. The development of novel therapeutics capable of disrupting these resilient structures is a critical area of research.

"Antifungal Agent 98" is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for evaluating the efficacy of "this compound" in inhibiting the formation of and disrupting pre-formed fungal biofilms, a crucial step in its preclinical development.

Putative Mechanism of Action

While the precise mechanism of "this compound" is under investigation, it is hypothesized to interfere with the integrity of the fungal cell wall by inhibiting the synthesis of β-1,3-D-glucan, a key component of the cell wall and the biofilm matrix.[1][2] This inhibition is believed to disrupt the structural integrity of the biofilm, leading to increased susceptibility of the fungal cells to external stressors and other antifungal agents. Several signaling pathways are crucial for fungal biofilm formation, including those that regulate cell adhesion and cell wall synthesis.[3] By targeting β-glucan synthesis, "this compound" is thought to effectively compromise the biofilm's architecture.

cluster_cell_membrane Cell Membrane cluster_cell_wall Cell Wall GS β-1,3-Glucan Synthase Glucan β-1,3-D-Glucan GS->Glucan Synthesis Biofilm Biofilm Matrix Integrity Glucan->Biofilm Maintains UDP_Glucose UDP-Glucose UDP_Glucose->GS Substrate Agent98 This compound Agent98->GS Inhibits

Caption: Putative mechanism of "this compound" inhibiting β-1,3-D-glucan synthesis.

Data Presentation

The following tables summarize hypothetical quantitative data for "this compound," illustrating its potential efficacy in biofilm inhibition and disruption.

Table 1: Biofilm Inhibition by this compound

Concentration of Agent 98 (µg/mL)Biofilm Formation Inhibition (%) (Crystal Violet Assay)Metabolic Activity Inhibition (%) (XTT Assay)
0 (Control)00
228.533.2
452.158.9
878.384.6
1694.697.2
3298.199.3

Table 2: Disruption of Pre-formed Biofilms by this compound

Concentration of Agent 98 (µg/mL)Biofilm Disruption (%) (Crystal Violet Assay)Reduction in Metabolic Activity (%) (XTT Assay)
0 (Control)00
1632.838.1
3258.965.4
6482.488.7
12890.193.5

Experimental Protocols

Protocol 1: Fungal Biofilm Inhibition Assay

This assay determines the efficacy of "this compound" in preventing the formation of fungal biofilms.

Materials:

  • Fungal strain (e.g., Candida albicans SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI 1640 medium buffered with MOPS

  • Sterile, flat-bottom 96-well polystyrene plates

  • "this compound" stock solution

  • Sterile Phosphate Buffered Saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 33% Acetic Acid

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione (B1676200)

  • Spectrophotometer (plate reader)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: From a fresh YPD agar (B569324) plate, inoculate a single colony of the fungal strain into 10 mL of YPD broth and incubate overnight at 30°C with shaking.[3] Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI 1640 medium to a final concentration of 1 x 10^6 cells/mL.[3][4][5]

  • Plate Setup: Add 100 µL of the fungal inoculum to each well of a 96-well plate.[3]

  • Compound Addition: Add 100 µL of "this compound" at various concentrations (to achieve the final desired concentrations) to the wells. Include a drug-free control (vehicle only).[4]

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[4]

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[4][5]

  • Quantification:

    • Crystal Violet (CV) Assay (Biomass Quantification):

      • Fix the biofilms by adding 100 µL of methanol (B129727) to each well and incubate for 15 minutes.[5]

      • Remove the methanol and allow the plate to air dry.

      • Stain the biofilms with 100 µL of 0.1% crystal violet solution for 20 minutes at room temperature.[5]

      • Remove the CV solution and wash the plate thoroughly with distilled water.[5]

      • Add 200 µL of 33% acetic acid to each well to dissolve the bound dye.[3][4]

      • Measure the absorbance at 570 nm using a microplate reader.

      • The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.[4]

    • XTT Assay (Metabolic Activity Quantification):

      • Prepare the XTT/menadione solution immediately before use. For a 5 mL solution, mix 5 mL of pre-warmed PBS with 1 mg of XTT and 1.25 µL of a 10 mM menadione stock solution (in acetone).[5]

      • Add 100 µL of the XTT/menadione solution to each well.

      • Cover the plate in aluminum foil and incubate at 37°C for 2-5 hours.[5]

      • Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.[5]

      • The percentage of metabolic activity inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.

Protocol 2: Fungal Biofilm Disruption Assay

This assay evaluates the ability of "this compound" to disrupt established, mature biofilms.[4]

Materials: Same as Protocol 1.

Procedure:

  • Biofilm Formation: Prepare the fungal inoculum as described in Protocol 1 and add 200 µL to each well of a 96-well plate. Incubate at 37°C for 24-48 hours to allow mature biofilm formation.[4]

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[4]

  • Compound Treatment: Add 200 µL of fresh medium containing various concentrations of "this compound" to the wells with pre-formed biofilms. Include a drug-free control.[4]

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.[3]

  • Washing: After the treatment period, carefully wash the biofilms twice with 200 µL of sterile PBS.[5]

  • Quantification: Proceed with the Crystal Violet and/or XTT assays as described in Protocol 1 to quantify the remaining biofilm biomass and metabolic activity. The percentage of biofilm disruption is calculated relative to the untreated control wells.

Start Start Inoculum Prepare Fungal Inoculum (1x10^6 cells/mL) Start->Inoculum Plate Add 200 µL Inoculum to 96-well Plate Inoculum->Plate Incubate_24_48h Incubate 24-48h at 37°C (Biofilm Formation) Plate->Incubate_24_48h Wash1 Wash with PBS (2x) Incubate_24_48h->Wash1 Treatment Add 'this compound' (Various Concentrations) Wash1->Treatment Incubate_24h Incubate 24h at 37°C Treatment->Incubate_24h Wash2 Wash with PBS (2x) Incubate_24h->Wash2 Quantify Quantify Biofilm Wash2->Quantify CV Crystal Violet Assay (Biomass) Quantify->CV XTT XTT Assay (Metabolic Activity) Quantify->XTT End End CV->End XTT->End

Caption: Experimental workflow for the fungal biofilm disruption assay.

References

Application Notes and Protocols: Cytotoxicity Assessment of Antifungal Agent 98 on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of new antifungal agents is critical in addressing the global health challenge posed by fungal infections. However, a crucial aspect of preclinical drug development is the thorough evaluation of the candidate compound's safety profile, particularly its potential toxicity to mammalian cells. Due to the eukaryotic nature of both fungal and host cells, there is an inherent risk of off-target effects that can lead to cytotoxicity.[1] These application notes provide a detailed framework and standardized protocols for assessing the in vitro cytotoxicity of a novel investigational compound, "Antifungal Agent 98," on mammalian cell lines.

The primary objective of these assays is to quantify the dose-dependent effects of this compound on key indicators of cell health: metabolic activity, cell membrane integrity, and the induction of apoptosis (programmed cell death). The protocols detailed below encompass three widely accepted methods for cytotoxicity assessment:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to measure cell metabolic activity as an indicator of cell viability.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: A method to quantify the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.[2][3]

  • Annexin V-FITC/PI Apoptosis Assay: A flow cytometry-based assay to differentiate between healthy, apoptotic, and necrotic cells.[4]

Data Presentation: Summary of Quantitative Cytotoxicity Data

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on a representative mammalian cell line (e.g., HepG2, a human liver cell line) after a 24-hour exposure. Data are presented as mean ± standard deviation from triplicate experiments.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration of this compound (µg/mL)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
591.5 ± 3.8
1075.3 ± 6.2
2548.9 ± 5.5
5022.7 ± 4.1
1008.1 ± 2.3

Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)

Concentration of this compound (µg/mL)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.8
16.1 ± 2.0
510.8 ± 2.5
1024.7 ± 3.1
2551.3 ± 4.9
5078.9 ± 5.8
10092.4 ± 3.7

Table 3: Effect of this compound on Apoptosis and Necrosis (Annexin V-FITC/PI Assay)

Concentration of this compound (µg/mL)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
1080.4 ± 3.112.3 ± 2.27.3 ± 1.5
2555.2 ± 4.528.9 ± 3.815.9 ± 2.9
5020.7 ± 3.945.6 ± 5.133.7 ± 4.6

Experimental Protocols

MTT Assay for Cell Viability

This protocol is based on the principle that viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[5] The amount of formazan produced is proportional to the number of living cells.[5]

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used for the agent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Cell Viability read->analyze

MTT Assay Experimental Workflow
LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[2]

Materials:

  • Mammalian cell line

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 30 minutes before the end of the incubation period.[7]

    • Background control: Culture medium without cells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat collect Collect Supernatant treat->collect add_reagent Add LDH Reaction Mix collect->add_reagent incubate Incubate (30 min) add_reagent->incubate stop_reaction Add Stop Solution incubate->stop_reaction read Read Absorbance (490 nm) stop_reaction->read analyze Calculate % Cytotoxicity read->analyze

LDH Assay Experimental Workflow
Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (B164497) (PS), a hallmark of early apoptosis, and propidium (B1200493) iodide (PI) to identify cells with compromised membranes, characteristic of late apoptosis or necrosis.

Materials:

  • Mammalian cell line

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well tissue culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as previously described.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V- and PI-

    • Early apoptotic cells: Annexin V+ and PI-

    • Late apoptotic/necrotic cells: Annexin V+ and PI+

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis seed Seed & Treat Cells harvest Harvest Cells seed->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, dark) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Quadrant Analysis: - Viable - Early Apoptosis - Late Apoptosis/Necrosis analyze->quadrants

Apoptosis Assay Experimental Workflow

Potential Signaling Pathways Affected by this compound

The cytotoxicity of antifungal agents in mammalian cells can arise from interference with various cellular signaling pathways. While the specific pathways affected by "this compound" would require further investigation, some common targets of cytotoxic compounds include:

  • Mitochondrial Apoptosis Pathway: Many cytotoxic drugs induce apoptosis by causing mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[9] Stress induced by a cytotoxic agent can lead to the activation of pro-apoptotic arms of this pathway.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[10]

  • Cell Cycle Checkpoints: Cytotoxic compounds can cause DNA damage or interfere with microtubule dynamics, leading to the activation of cell cycle checkpoints and subsequent cell cycle arrest or apoptosis.

Further studies, such as Western blotting for key signaling proteins or transcriptomic analysis, would be necessary to elucidate the precise molecular mechanisms underlying the cytotoxicity of this compound.

Signaling_Pathways cluster_pathways Potential Affected Signaling Pathways cluster_outcomes Cellular Outcomes agent This compound mapk MAPK Pathway agent->mapk pi3k PI3K/Akt/mTOR Pathway agent->pi3k mito Mitochondrial Pathway agent->mito cycle Cell Cycle Checkpoints agent->cycle apoptosis Apoptosis mapk->apoptosis pi3k->apoptosis arrest Cell Cycle Arrest pi3k->arrest mito->apoptosis cycle->arrest necrosis Necrosis apoptosis->necrosis

Potential Signaling Pathways in Cytotoxicity

References

In vivo efficacy of 7-methyl-1H-indole-3-carbaldehyde in a murine candidiasis model

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Evaluating the In Vivo Efficacy of 7-Methyl-1H-Indole-3-Carbaldehyde in a Murine Systemic Candidiasis Model

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed experimental protocol for assessing the in vivo antifungal efficacy of 7-methyl-1H-indole-3-carbaldehyde in a murine model of systemic candidiasis. While direct experimental data for this specific compound is not currently available in published literature, this protocol is constructed based on established methodologies for evaluating novel antifungal agents and the known anti-candidal properties of other indole (B1671886) derivatives. The provided protocols and hypothetical data tables serve as a framework for conducting such an investigation.

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing infections that range from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. The rise of antifungal drug resistance necessitates the discovery and development of novel therapeutic agents. Indole derivatives have emerged as a promising class of compounds with significant antifungal and anti-biofilm properties. While various indole compounds have been investigated, the in vivo efficacy of 7-methyl-1H-indole-3-carbaldehyde in a clinically relevant animal model has yet to be fully elucidated.

This document provides a comprehensive protocol for a murine model of systemic candidiasis to evaluate the therapeutic potential of 7-methyl-1H-indole-3-carbaldehyde.

Hypothetical Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes from the described experimental protocols.

Table 1: Survival Rate of Mice with Systemic Candidiasis

Treatment GroupDosage (mg/kg)No. of MiceSurvival Rate (%) on Day 7 Post-Infection
Vehicle Control (Saline)-1010
7-methyl-1H-indole-3-carbaldehyde51040
7-methyl-1H-indole-3-carbaldehyde101070
Fluconazole (B54011) (Positive Control)101080

Table 2: Fungal Burden in Kidneys of Infected Mice (Log10 CFU/g tissue)

Treatment GroupDosage (mg/kg)Mean Log10 CFU/g ± SDP-value vs. Vehicle
Vehicle Control (Saline)-7.8 ± 0.5-
7-methyl-1H-indole-3-carbaldehyde56.2 ± 0.4<0.05
7-methyl-1H-indole-3-carbaldehyde104.5 ± 0.3<0.01
Fluconazole (Positive Control)104.1 ± 0.2<0.01

Experimental Protocols

Preparation of Candida albicans Inoculum

This protocol is based on established methods for preparing C. albicans for intravenous injection in mice[1][2].

  • Streak Candida albicans (e.g., strain SC5314) on a Sabouraud Dextrose Agar (SDA) plate and incubate at 30°C for 24-48 hours.

  • Inoculate a single colony into 10 mL of Sabouraud Dextrose Broth (SDB) and incubate at 30°C for 18 hours with shaking.

  • Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes.

  • Wash the cell pellet twice with sterile, pyrogen-free saline.

  • Resuspend the cells in sterile saline and determine the cell density using a hemocytometer.

  • Adjust the final concentration to 2.5 x 10^5 cells/mL in sterile saline for injection.

Murine Model of Systemic Candidiasis

This intravenous challenge model is a well-established procedure that mimics disseminated candidiasis in humans, with the kidneys being the primary target organs[1][3][4].

  • Use 6-8 week old female BALB/c mice.

  • Acclimatize the animals for at least 7 days before the experiment.

  • Infect the mice via lateral tail vein injection with 100 µL of the prepared C. albicans inoculum (2.5 x 10^4 cells/mouse).

  • Randomly divide the infected mice into treatment and control groups.

Administration of 7-methyl-1H-indole-3-carbaldehyde
  • Prepare a stock solution of 7-methyl-1H-indole-3-carbaldehyde in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Begin treatment 2 hours post-infection.

  • Administer the compound intraperitoneally (i.p.) or orally (p.o.) once daily for 5 consecutive days.

  • The vehicle control group should receive the same volume of the vehicle solution.

  • A positive control group should be treated with a known antifungal agent, such as fluconazole (10 mg/kg).

Assessment of Efficacy
  • Survival Study: Monitor the mice daily for 7-14 days post-infection and record mortality.

  • Fungal Burden Determination:

    • On day 3 post-infection, euthanize a subset of mice from each group.

    • Aseptically remove the kidneys.

    • Weigh the kidneys and homogenize them in 1 mL of sterile saline.

    • Prepare serial dilutions of the homogenates and plate them on SDA plates.

    • Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).

    • Express the results as CFU per gram of tissue.

Visualization of Workflow and Potential Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Efficacy Assessment prep_candida Prepare C. albicans Inoculum infection Induce Systemic Candidiasis in Mice (IV Injection) prep_candida->infection prep_compound Prepare 7-methyl-1H-indole-3-carbaldehyde treatment Administer Compound / Controls prep_compound->treatment infection->treatment survival Monitor Survival treatment->survival fungal_burden Determine Kidney Fungal Burden (CFU) treatment->fungal_burden G cluster_pathway Postulated Mechanism of Action compound 7-methyl-1H-indole-3-carbaldehyde ras1 Ras1 compound->ras1 Inhibits adenylate_cyclase Adenylyl Cyclase (Cyr1) ras1->adenylate_cyclase camp cAMP adenylate_cyclase->camp pka PKA camp->pka efg1 Efg1 pka->efg1 hwp1 Hyphal-Specific Genes (e.g., HWP1, ALS3) efg1->hwp1 hyphae Hyphal Formation & Virulence hwp1->hyphae

References

Application Notes and Protocols: Antifungal Agent 98 (AFG-98) for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antifungal Agent 98 (AFG-98) is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for the preparation, handling, and experimental use of AFG-98 in a research setting. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical antifungal research.

Physicochemical Properties & Formulation

AFG-98 is a synthetic small molecule with poor aqueous solubility. A stock solution can be prepared in 100% Dimethyl Sulfoxide (DMSO) and should be stored at -20°C. For experimental use, the DMSO stock must be further diluted in an appropriate vehicle to minimize solvent-induced toxicity.

Table 1: Formulation Components for AFG-98 Stock Solution

ComponentConcentrationRole in Formulation
AFG-9810 mg/mLActive Pharmaceutical Ingredient
DMSO (Anhydrous)100% (v/v)Solubilizing Agent

Table 2: Recommended Diluents for In Vitro Assays

DiluentFinal DMSO ConcentrationRecommended For
RPMI 1640 Medium + 10% Fetal Bovine Serum≤ 1% (v/v)In vitro susceptibility testing (yeasts)
Sabouraud Dextrose Broth≤ 1% (v/v)In vitro susceptibility testing (molds)
Phosphate-Buffered Saline (PBS)≤ 0.5% (v/v)Cell-based assays (e.g., cytotoxicity)

Experimental Protocols

  • Allow the vial of AFG-98 powder to equilibrate to room temperature before opening.

  • Aseptically add the required volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL.

  • Vortex vigorously for 5-10 minutes until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a 2X working solution of AFG-98 by diluting the 10 mg/mL stock solution in the appropriate culture medium.

  • Perform serial two-fold dilutions of the 2X AFG-98 working solution in a 96-well microtiter plate (100 µL/well).

  • Prepare a fungal inoculum suspension as per CLSI guidelines and dilute it to the required final concentration in the culture medium.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate, resulting in a 1X final concentration of AFG-98.

  • Include appropriate controls: a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at the recommended temperature and duration for the specific fungal species.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of AFG-98 that causes a significant inhibition of fungal growth compared to the growth control.

Table 3: In Vitro Antifungal Activity of AFG-98 (MIC in µg/mL)

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.125 - 0.5
Candida glabrata0.25 - 1
Aspergillus fumigatus0.5 - 2
Cryptococcus neoformans0.06 - 0.25
  • Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Prepare serial dilutions of AFG-98 in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.5%).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of AFG-98.

  • Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.

  • Calculate the 50% cytotoxic concentration (CC50).

Table 4: Cytotoxicity Profile of AFG-98

Cell LineIncubation Time (h)CC50 (µg/mL)
HEK29324> 50
HepG22438.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock AFG-98 Stock (10 mg/mL in DMSO) working Working Solutions (Diluted in Medium) stock->working serial Serial Dilution in 96-well Plate working->serial inoculum Addition of Fungal Inoculum serial->inoculum incubation Incubation inoculum->incubation readout MIC Determination (Visual or Spectrophotometric) incubation->readout data Data Analysis readout->data

Caption: Workflow for in vitro antifungal susceptibility testing.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_synthesis Ergosterol Biosynthesis erg11 Lanosterol 14-alpha-demethylase (ERG11) lanosterol Lanosterol epoxide 4,4-dimethyl-cholesta- 8,14,24-trienol lanosterol->epoxide ERG11 ergosterol Ergosterol epoxide->ergosterol ... disruption Membrane Disruption & Cell Death ergosterol->disruption afg98 AFG-98 afg98->erg11 Inhibition

Caption: Hypothetical mechanism of action for AFG-98.

logical_relationship formulation Experimental Formulation afg98 AFG-98 (Active Agent) formulation->afg98 dmso DMSO (Solubilizer) formulation->dmso medium Aqueous Medium (Diluent) formulation->medium result Homogeneous Solution for Assay afg98->result dmso->result medium->result

Caption: Logical relationship of formulation components.

Application Note: Time-Kill Kinetics of 7-methyl-1H-indole-3-carbaldehyde against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Indole derivatives have garnered significant interest due to their broad-spectrum antimicrobial activities.[1] This application note describes the evaluation of the bactericidal or bacteriostatic activity of a novel compound, 7-methyl-1H-indole-3-carbaldehyde, against Staphylococcus aureus using a time-kill kinetics assay. This assay is a crucial in vitro method for assessing the pharmacodynamic properties of antimicrobial agents by measuring the rate and extent of bacterial killing over time.[2][3] The results of this assay provide valuable insights into the concentration-dependent and time-dependent antimicrobial effects of the test compound, which are essential for preclinical drug development.[2]

Principle of the Assay

The time-kill kinetics assay involves exposing a standardized inoculum of bacteria to various concentrations of an antimicrobial agent and monitoring the number of viable bacteria at different time points.[3] The change in the number of colony-forming units per milliliter (CFU/mL) is plotted against time to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum, while a bacteriostatic effect is characterized by the inhibition of bacterial growth compared to a growth control.[4][5]

Materials and Methods

Test Compound: 7-methyl-1H-indole-3-carbaldehyde

Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213)

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA)

Reagents:

  • Sterile phosphate-buffered saline (PBS)

  • Glycerol (for bacterial stock preparation)

Equipment:

  • Shaking incubator

  • Spectrophotometer

  • Sterile culture tubes and flasks

  • Micropipettes and sterile tips

  • Sterile spreaders

  • Petri dishes

  • Vortex mixer

  • Colony counter

Experimental Protocol

A detailed, step-by-step protocol for performing the time-kill kinetics assay is provided below.

Protocol: Time-Kill Kinetics Assay

Inoculum Preparation
  • From a fresh 18-24 hour culture of S. aureus on a TSA plate, select 3-5 isolated colonies.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the culture at 37°C with agitation (200 rpm) for 4-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the assay tubes.

Assay Setup
  • Prepare a stock solution of 7-methyl-1H-indole-3-carbaldehyde in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to achieve the desired test concentrations. The final solvent concentration should not exceed 1% and a solvent control should be included.

  • Set up a series of sterile culture tubes, each with a final volume of 10 mL.

  • The tubes should contain the following:

    • Growth Control: CAMHB with the prepared bacterial inoculum.

    • Solvent Control: CAMHB with the highest concentration of the solvent used and the bacterial inoculum.

    • Test Compound: CAMHB with the bacterial inoculum and the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]).

    • Positive Control: CAMHB with the bacterial inoculum and a known antibiotic (e.g., vancomycin) at a concentration known to be bactericidal.

Incubation and Sampling
  • Incubate all tubes at 37°C with constant agitation (200 rpm).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a 100 µL aliquot from each tube.

  • Perform ten-fold serial dilutions of the collected aliquots in sterile PBS.

  • Plate 100 µL of the appropriate dilutions onto TSA plates in duplicate.

Enumeration and Data Analysis
  • Incubate the TSA plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL against time for each concentration to generate the time-kill curves.

Data Presentation

The quantitative data from the time-kill kinetics assay should be summarized in a structured table for clear comparison.

Table 1: Time-Kill Kinetics of 7-methyl-1H-indole-3-carbaldehyde against S. aureus

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 5.725.715.735.705.72
2 6.355.505.214.894.15
4 7.115.324.653.982.88
8 8.245.254.103.15<2.00
12 8.985.283.752.50<2.00
24 9.325.353.10<2.00<2.00

Note: <2.00 indicates the limit of detection.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Bacterial Inoculum Preparation Assay_Setup Assay Setup (Controls & Test Concentrations) Inoculum_Prep->Assay_Setup Compound_Prep Test Compound Dilutions Compound_Prep->Assay_Setup Incubation Incubation at 37°C with Agitation Assay_Setup->Incubation Sampling Sampling at 0, 2, 4, 8, 12, 24h Incubation->Sampling Serial_Dilution Serial Dilution Sampling->Serial_Dilution Plating Plating on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates Plating->Incubate_Plates Colony_Count Colony Counting Incubate_Plates->Colony_Count Data_Analysis Data Analysis & Plotting Colony_Count->Data_Analysis

Caption: Experimental workflow for the time-kill kinetics assay.

Interpretation of Results

The interpretation of the time-kill kinetics data is crucial for understanding the antimicrobial properties of the test compound.

G cluster_interpretation Interpretation Start Time-Kill Curve Data Compare Compare Test Compound to Initial Inoculum (T=0) Start->Compare Growth_Control Growth Control Shows Adequate Growth Start->Growth_Control Bactericidal ≥3-log10 reduction (99.9% kill) -> Bactericidal Compare->Bactericidal Bacteriostatic <3-log10 reduction and no increase in CFU/mL -> Bacteriostatic Compare->Bacteriostatic No_Effect Growth similar to Growth Control -> No Effect Compare->No_Effect

Caption: Logical flow for interpreting time-kill assay results.

Conclusion

The time-kill kinetics assay is an indispensable tool for characterizing the in vitro activity of novel antimicrobial compounds like 7-methyl-1H-indole-3-carbaldehyde. The detailed protocol and data interpretation guidelines provided in this application note will enable researchers to effectively evaluate the bactericidal or bacteriostatic properties of this and other test agents. The data generated from such studies are critical for making informed decisions in the early stages of antimicrobial drug discovery and development.

References

Application Notes and Protocols: Synergistic Antifungal Activity of Agent 98 in Combination with Fluconazole Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal drug resistance, poses a significant threat to global health. Fluconazole (B54011), a widely used azole antifungal, is often rendered ineffective against resistant strains of Candida and other fungi.[1][2][3] Resistance mechanisms primarily include the overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, and mutations or overexpression of the drug's target enzyme, lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene.[1][4][5][6]

Antifungal Agent 98 is a novel investigational compound hypothesized to act as a potent inhibitor of fungal efflux pumps. This proposed mechanism of action suggests a potential for synergistic activity when combined with azole antifungals like fluconazole. By blocking the efflux pumps, Agent 98 may increase the intracellular concentration of fluconazole, thereby restoring its efficacy against otherwise resistant fungal strains. These application notes provide detailed protocols for evaluating the in vitro synergy of this compound and fluconazole and present illustrative data for reference.

Data Presentation: In Vitro Synergy Against Resistant Candida albicans

The synergistic activity of this compound and fluconazole was evaluated against fluconazole-susceptible and resistant strains of Candida albicans. The minimum inhibitory concentrations (MICs) were determined using a checkerboard broth microdilution assay. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the interaction, where FICI ≤ 0.5 indicates synergy.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Fluconazole, Alone and in Combination, Against Candida albicans

Fungal StrainResistance MechanismMIC (μg/mL) of Drug AloneMIC (μg/mL) in CombinationFICIInteraction
Fluconazole Agent 98 Fluconazole Agent 98
ATCC 90028Susceptible1>640.254
F-07-2007ERG11 Mutation64>6444
F-01-2008Efflux Pump Overexpression (CDR1/CDR2)128>6422
C. glabrata (Clinical Isolate)Efflux Pump Overexpression256>6444

Note: The data presented for this compound are hypothetical and for illustrative purposes only.

Mandatory Visualizations

Synergy_Mechanism Proposed Synergistic Mechanism of Agent 98 and Fluconazole cluster_cell Fungal Cell cluster_membrane Cell Membrane Erg11 Erg11p (Lanosterol 14α-demethylase) Ergosterol Ergosterol Erg11->Ergosterol EffluxPump Efflux Pumps (ABC/MFS) Fluconazole_out Fluconazole EffluxPump->Fluconazole_out Expulsion Lanosterol Lanosterol Lanosterol->Erg11 Biosynthesis Fluconazole_in Fluconazole Fluconazole_in->Erg11 Inhibition Fluconazole_in->EffluxPump Agent98 Agent 98 Agent98->EffluxPump Inhibition

Caption: Proposed mechanism of synergy between Agent 98 and fluconazole.

Checkerboard_Workflow Experimental Workflow for Checkerboard Assay prep_drugs Prepare serial dilutions of Fluconazole and Agent 98 setup_plate Dispense drug dilutions into a 96-well plate prep_drugs->setup_plate prep_inoculum Prepare fungal inoculum (0.5-2.5 x 10³ cells/mL) add_inoculum Add fungal inoculum to each well prep_inoculum->add_inoculum setup_plate->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Read MICs visually or using a spectrophotometer incubate->read_mic calc_fici Calculate FICI to determine synergy read_mic->calc_fici

Caption: Workflow for the checkerboard broth microdilution assay.

Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing

This protocol is used to determine the in vitro synergistic activity of this compound and fluconazole.[7]

Materials:

  • This compound

  • Fluconazole

  • Resistant and susceptible fungal strains

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • 0.5 McFarland standard

  • Incubator (35°C)

Procedure:

  • Drug Dilution Preparation: a. Prepare stock solutions of fluconazole and Agent 98 in a suitable solvent (e.g., DMSO) and then dilute in RPMI-1640 medium. b. In a 96-well plate, perform serial twofold dilutions of fluconazole horizontally and Agent 98 vertically. The final volume in each well should be 50 µL. This creates a matrix of drug combinations. c. Include wells with each drug alone (for individual MIC determination) and a drug-free well for a growth control.

  • Inoculum Preparation: a. Culture the fungal strains on Sabouraud dextrose agar (B569324) plates. b. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]

  • Plate Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate. b. Seal the plates and incubate at 35°C for 24 to 48 hours.

  • MIC Determination and FICI Calculation: a. The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control. b. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)

    • FIC of Agent 98 = (MIC of Agent 98 in combination) / (MIC of Agent 98 alone) c. The FICI is the sum of the individual FICs:

    • FICI = FIC of Fluconazole + FIC of Agent 98 d. Interpret the FICI score as follows:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Protocol 2: Time-Kill Curve Studies

Time-kill curve studies are performed to assess the pharmacodynamics of the drug combination over time and to determine if the interaction is fungistatic or fungicidal.

Materials:

  • All materials from Protocol 1

  • Sterile culture tubes

  • Sabouraud dextrose agar plates

  • Shaking incubator (35°C)

Procedure:

  • Preparation: a. Prepare a fungal inoculum as described in Protocol 1, step 2, but in a larger volume (e.g., 20 mL per condition in culture tubes). b. Prepare tubes containing:

    • Drug-free medium (growth control)

    • Fluconazole at a clinically relevant concentration (e.g., 1x or 2x MIC)

    • Agent 98 at a fixed concentration (e.g., the concentration showing synergy in the checkerboard assay)

    • The combination of fluconazole and Agent 98 at the same concentrations as above.

  • Incubation and Sampling: a. Inoculate the prepared tubes with the fungal suspension. b. Incubate the tubes at 35°C in a shaking incubator. c. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting: a. Perform serial tenfold dilutions of each aliquot in sterile saline. b. Plate a defined volume (e.g., 100 µL) of each dilution onto Sabouraud dextrose agar plates. c. Incubate the plates at 35°C for 24 to 48 hours, or until colonies are visible. d. Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point and condition.

  • Data Analysis: a. Plot the log10 CFU/mL versus time for each condition. b. A synergistic effect is observed if the combination results in a ≥2-log10 decrease in CFU/mL compared to the most active single agent. c. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion and Future Directions

The combination of this compound with fluconazole demonstrates significant synergistic activity against fluconazole-resistant strains of Candida in vitro. The proposed mechanism, inhibition of efflux pumps, presents a promising strategy to restore the clinical utility of fluconazole. The protocols outlined here provide a robust framework for the preclinical evaluation of this and other potential synergistic drug combinations. Further studies are warranted to explore the in vivo efficacy and safety of this combination in animal models of fungal infection.[7][8] Such research is crucial for the development of novel therapeutic strategies to combat the growing challenge of antifungal resistance.

References

Application of "Antifungal agent 98" in agricultural fungal pathogen studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information available in the public domain regarding "Antifungal agent 98" is limited. The data presented here is sourced from the supplier MedChemExpress.[1][2] The experimental protocols and mechanistic pathways described are based on standardized methodologies in agricultural mycology and serve as a general guide for research and development.

Application Notes

"this compound" (also referred to as compound 2) is a chemical entity with demonstrated activity against a range of significant agricultural fungal pathogens.[2] Its potential applications lie in the development of new fungicides for crop protection. Preliminary data indicates inhibitory effects against pathogens responsible for diseases such as leaf spot, wilt, and blight in various crops.

Due to the lack of detailed public information on its chemical structure, mechanism of action, and optimal usage conditions, further research is required to fully characterize its potential. The following protocols and data provide a foundational framework for researchers to initiate their own investigations into the efficacy and application of this agent. This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector.

Data Presentation

The known quantitative data for this compound is summarized below. The data indicates the percentage of mortality or inhibition at a single concentration against several key phytopathogens.

Table 1: In Vitro Antifungal Activity of this compound [2]

Fungal PathogenHost Plant ExamplesDisease CausedConcentration (µg/mL)Death Rate (%)
Bipolaris sorokinianumWheat, Barley, GrassesSpot Blotch, Root Rot10041.5
Fusarium oxysporum f. sp. vasinfectumCottonFusarium Wilt10040.0
Pyricularia oryzae (teleomorph: Magnaporthe oryzae)Rice, WheatRice Blast10023.4
Alternaria brassicaeCabbage, Broccoli, CanolaAlternaria Black Spot10036.8
Alternaria alternataCitrus, Tomato, PotatoLeaf Spot, Blight10035.0

Experimental Protocols

The following are detailed, generalized protocols for evaluating the antifungal activity of a test compound like "this compound." These should be adapted based on the specific fungal species, host plant, and experimental objectives.

Protocol 1: In Vitro Antifungal Susceptibility Testing - Mycelial Growth Inhibition Assay (Agar Dilution Method)

Objective: To determine the effect of this compound on the vegetative growth of fungal pathogens.

Materials:

  • Pure cultures of test fungi (e.g., Bipolaris sorokinianum, Fusarium oxysporum)

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • This compound stock solution (e.g., in DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.

  • Compound Incorporation: Add appropriate volumes of the "this compound" stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including a solvent-only control (e.g., 0.1% DMSO). Pour approximately 20 mL of the amended agar into each sterile Petri dish and allow it to solidify.

  • Fungal Inoculation: From the margin of an actively growing, young fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each agar plate (both treated and control). Seal the plates with parafilm.

  • Data Collection: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark. Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate has reached the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.

    • The EC50 (Effective Concentration to inhibit 50% of growth) can be determined by plotting the inhibition percentage against the log of the compound concentration.

Protocol 2: In Vitro Antifungal Susceptibility Testing - Spore Germination Assay

Objective: To assess the effect of this compound on the germination of fungal spores. This method is particularly relevant to the "death rate" data provided.

Materials:

  • Fungal spores harvested from a sporulating culture

  • Sterile distilled water or a suitable germination buffer

  • This compound stock solution

  • Microscope slides with concavities or 96-well microtiter plates

  • Hemocytometer

  • Microscope

Procedure:

  • Spore Suspension Preparation: Harvest spores from a 7-14 day old fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80). Gently scrape the surface to dislodge the spores.

  • Spore Concentration Adjustment: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the concentration of the spore suspension to a final concentration of 1 x 10^5 spores/mL using a hemocytometer.

  • Treatment Application: In a microtiter plate or on a concavity slide, mix the spore suspension with various concentrations of "this compound" (e.g., 10, 50, 100 µg/mL). Include a solvent control and a negative (water only) control.

  • Incubation: Incubate the slides/plates in a humid chamber at the optimal temperature for germination (e.g., 25°C) for a period sufficient for germination in the control group (typically 6-24 hours).

  • Data Collection: Using a microscope, observe at least 100 spores per replicate. A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.

  • Analysis: Calculate the percentage of germination inhibition (or "death rate") using the formula:

    • Inhibition (%) = [(GC - GT) / GC] x 100

    • Where GC is the percentage of germinated spores in the control group, and GT is the percentage of germinated spores in the treatment group.

Protocol 3: In Vivo Plant Protection Assay (Detached Leaf or Whole Plant)

Objective: To evaluate the protective and/or curative efficacy of this compound on a host plant.

Materials:

  • Healthy, susceptible host plants or detached leaves

  • Spore suspension of the test pathogen (e.g., 1 x 10^5 spores/mL)

  • "this compound" formulated for spraying (e.g., with a surfactant)

  • Spray bottle or atomizer

  • Growth chamber or greenhouse with controlled humidity and temperature

Procedure:

  • Plant Preparation: Grow susceptible plants to a suitable stage (e.g., 3-4 true leaves). For detached leaf assays, select healthy, fully expanded leaves of similar age.

  • Treatment Application:

    • Protective (Prophylactic) Assay: Spray the plants/leaves with the formulated "this compound" at various concentrations until runoff. Allow the foliage to dry completely (approx. 24 hours). Then, inoculate the plants by spraying with the fungal spore suspension.

    • Curative (Therapeutic) Assay: Inoculate the plants/leaves with the fungal spore suspension first. After an incubation period (e.g., 24 hours) to allow for infection to establish, spray the plants with the formulated "this compound."

  • Controls: Include a negative control (sprayed with water/surfactant only, then inoculated) and a positive control (treated with a known effective commercial fungicide).

  • Incubation: Place the plants or detached leaves in a high-humidity chamber ( >90% RH) at an optimal temperature for disease development for 24-48 hours to promote infection. Then, move them to a greenhouse or growth chamber under standard conditions.

  • Disease Assessment: After a set period (e.g., 5-10 days), assess the disease severity. This can be done by measuring the percentage of leaf area covered by lesions, counting the number of lesions per leaf, or using a disease severity rating scale (e.g., 0-5 scale where 0=no disease and 5=severe disease).

  • Analysis: Calculate the disease control efficacy using the formula:

    • Control Efficacy (%) = [(DSC - DST) / DSC] x 100

    • Where DSC is the average disease severity in the negative control group, and DST is the average disease severity in the treatment group.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 In Vivo Efficacy start This compound Stock Solution protocol1 Protocol 1: Mycelial Growth Inhibition Assay start->protocol1 Test Concentrations protocol2 Protocol 2: Spore Germination Assay start->protocol2 Test Concentrations analysis1 Calculate % Inhibition Determine EC50 protocol1->analysis1 analysis2 Calculate % Germination Inhibition protocol2->analysis2 protocol3 Protocol 3: Plant Protection Assay (Protective & Curative) analysis1->protocol3 Select Promising Concentrations analysis2->protocol3 Select Promising Concentrations assessment Disease Severity Assessment protocol3->assessment final_analysis Calculate Control Efficacy (%) assessment->final_analysis

Caption: Generalized workflow for evaluating this compound.

Hypothetical Signaling Pathway for Fungicidal Action

hypothetical_pathway cluster_0 Cellular Interaction cluster_1 Stress Response & Signaling Cascade cluster_2 Downstream Effects agent This compound target Primary Target (e.g., Cell Membrane, Ergosterol Synthesis) agent->target Inhibition/ Disruption stress Cellular Stress (e.g., Membrane Damage) target->stress ras Ras/PKA Pathway Activation mito Mitochondrial Dysfunction ras->mito hog1 HOG Pathway Activation hog1->mito stress->ras stress->hog1 ros Increased ROS (Reactive Oxygen Species) mito->ros dna_damage DNA & Protein Damage ros->dna_damage apoptosis Apoptosis-like Cell Death dna_damage->apoptosis

Caption: Hypothetical pathway of fungicide-induced cell death.

References

Troubleshooting & Optimization

"Antifungal agent 98" solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antifungal Agent 98

Welcome to the technical support resource for this compound. This guide is intended for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial in vitro screening, dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of organic molecules.[1][2] However, it is critical to maintain the final concentration of DMSO in your aqueous assay medium below 1%, and ideally below 0.5%, as organic solvents can have physiological effects.[1][2]

Q2: My stock solution in DMSO is precipitating when diluted into my aqueous assay buffer. What is causing this?

A2: This common issue, known as "precipitation upon dilution," occurs because this compound is significantly more soluble in an organic solvent like DMSO than in aqueous solutions.[2] When the stock solution is added to the buffer, the compound's concentration exceeds its solubility limit in the final aqueous environment, causing it to precipitate.[2]

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: The "shake-flask" method is the standard for determining thermodynamic solubility.[2] This involves adding an excess amount of the compound to your medium, agitating it until equilibrium is reached (typically 24-48 hours), removing undissolved solid via centrifugation or filtration, and then measuring the concentration of the dissolved agent in the supernatant, usually by HPLC.[2]

Q4: Is this compound sensitive to light or pH changes?

A4: Yes, this compound can be sensitive to both light and pH. Forced degradation studies indicate that the compound is susceptible to degradation under alkaline conditions (pH > 8) and upon prolonged exposure to UV light.[3] It is advisable to protect solutions from light and maintain the pH within a range of 4.0 to 7.5 for optimal stability.

Troubleshooting Guide

Problem 1: Visible precipitate or cloudiness appears in the final working solution.

  • Possible Cause: The concentration of this compound is above its solubility limit in the aqueous medium.

  • Solution:

    • Decrease Final Concentration: Reduce the target concentration of the agent in your experiment.

    • Use a Co-solvent: Employ a co-solvent system. A mixture of DMSO with ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can sometimes improve solubility upon dilution.[2]

    • Adjust pH: Since the agent is a weak base, slightly decreasing the pH of the aqueous medium (e.g., to pH 6.5) may enhance its solubility.[2]

    • Incorporate Solubilizing Excipients: Consider using complexation agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) or non-ionic surfactants like Tween 80 to form inclusion complexes or micelles that increase apparent solubility.[2][4][5]

Problem 2: Inconsistent or non-reproducible results in antifungal susceptibility assays.

  • Possible Cause 1: The compound is not fully dissolved, leading to a lower and more variable effective concentration than intended.[2]

  • Solution: Before use, always visually inspect solutions for any cloudiness or particles.[2] To remove undissolved particles, centrifuge the final working solution at high speed (>10,000 x g) and use the supernatant for your assay. Note that this will lower the actual concentration from the nominal value.

  • Possible Cause 2: The compound is degrading in the assay medium during incubation.

  • Solution: Minimize the exposure of your solutions to harsh conditions. Prepare solutions fresh before each experiment and avoid storing aqueous dilutions for more than one day.[1] If the experiment requires long incubation times, conduct a time-course stability study in the assay medium to quantify the rate of degradation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mM)
Water (pH 7.4)< 0.001< 0.0015
Phosphate-Buffered Saline (PBS)< 0.001< 0.0015
DMSO~25~37.8
Dimethyl Formamide (DMF)~20~30.2
Ethanol~1.5~2.27
0.1 N HCl~0.5~0.76

Data is hypothetical and modeled on poorly soluble azole antifungals like itraconazole (B105839).[1][6][7]

Table 2: Stability of this compound in Aqueous Solution (10 µg/mL, pH 7.4) under Stress Conditions

ConditionDurationRemaining Agent (%)Key Degradants
40°C7 days98.5%Not detected
60°C7 days91.2%Hydrolytic product A
UV Light (254 nm)24 hours85.5%Photolytic product B
0.1 M NaOH12 hours45.3%Hydrolytic products A, C
3% H₂O₂24 hours95.1%Oxidative product D

Data is based on typical forced degradation study results for azole antifungals.[3][4]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to a glass vial containing 1 mL of the desired aqueous medium (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.

  • Separation: Transfer the resulting suspension to a microcentrifuge tube and centrifuge at 14,000 x g for 20 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate mobile phase and determine the concentration of this compound using a validated HPLC-UV method.

Protocol 2: Forced Degradation Study for Stability Assessment

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: Dilute the stock solution to a final concentration of 10 µg/mL in separate test solutions representing different stress conditions:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂)

    • Thermal: Purified water, incubated at 60°C

    • Photolytic: Purified water, exposed to UV light (as per ICH Q1B guidelines)

  • Incubation: Keep the solutions under the specified conditions for a defined period (e.g., 24 hours). A control sample is kept at room temperature, protected from light.

  • Analysis: At designated time points, withdraw samples, neutralize if necessary (for acid/base conditions), and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.[8]

Mandatory Visualization

G Diagram 1: Troubleshooting Workflow for Solubility Issues A Precipitation Observed in Aqueous Medium B Is concentration > 10 µM? A->B C Decrease Final Concentration B->C Yes D Is pH adjustable for the assay? B->D No H Problem Solved C->H E Adjust pH to 6.0-7.0 D->E Yes F Are excipients permissible? D->F No E->H G Use HP-β-Cyclodextrin or Tween 80 F->G Yes I Consider Formulation (e.g., Nanosuspension) F->I No G->H

Caption: Troubleshooting workflow for solubility issues.

G Diagram 2: Experimental Workflow for Forced Degradation Study A Prepare 1 mg/mL Stock in Acetonitrile B Dilute to 10 µg/mL in Stress Condition Media A->B D Incubate for Defined Period B->D C Stress Conditions (Acid, Base, Oxidative, Heat, Light) C->B E Sample at Time Points (e.g., 0, 4, 8, 24h) D->E F Neutralize Sample (if applicable) E->F G Analyze by Stability-Indicating HPLC Method F->G H Quantify Parent Drug & Identify Degradants G->H

Caption: Workflow for a forced degradation study.

G Diagram 3: Hypothetical Fungal Ergosterol Pathway Inhibition cluster_0 Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Product Agent98 This compound (Stable) Agent98->CYP51 Inhibits DegradedAgent Degraded Agent 98 (e.g., from high pH) DegradedAgent->CYP51 Fails to Inhibit

Caption: Impact of stability on pathway inhibition.

References

Technical Support Center: Optimizing 7-methyl-1H-indole-3-carbaldehyde Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for determining the optimal concentration of 7-methyl-1H-indole-3-carbaldehyde in their cell culture experiments. The following information offers troubleshooting advice and answers to frequently asked questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for 7-methyl-1H-indole-3-carbaldehyde in cell culture?

A1: For a novel compound like 7-methyl-1H-indole-3-carbaldehyde, it is crucial to first perform a dose-response experiment to determine its effect on your specific cell line. A broad concentration range is recommended for initial screening, typically spanning from nanomolar (nM) to micromolar (µM) concentrations.[1][2] A common starting point would be to test concentrations from 10 nM to 100 µM.

Q2: How should I dissolve 7-methyl-1H-indole-3-carbaldehyde for cell culture experiments?

A2: 7-methyl-1H-indole-3-carbaldehyde is expected to have low solubility in water.[3] Therefore, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[4][5] This stock solution can then be serially diluted in your cell culture medium to the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[6][7]

Q3: What are the critical quality control steps I should consider when preparing the compound?

A3: To ensure the accuracy of your results, it is important to:

  • Ensure complete dissolution: Visually inspect your stock solution to ensure the compound is fully dissolved before making serial dilutions. Sonication or gentle warming may aid dissolution.[7]

  • Use a consistent, low concentration of solvent: The final concentration of the solvent (e.g., DMSO) should be the same across all treatment groups, including the vehicle control, to nullify any solvent-specific effects.[8]

  • Prepare fresh dilutions: It is best practice to prepare fresh dilutions of the compound from the stock solution for each experiment to avoid degradation.[9]

  • Store stock solutions properly: Aliquot your stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles that could affect compound stability.[9]

Q4: How long should I incubate the cells with 7-methyl-1H-indole-3-carbaldehyde?

A4: The optimal incubation time is dependent on the cell type and the biological question being investigated. A time-course experiment is recommended to determine the ideal duration for observing the desired effect.[2] Common incubation times for initial cytotoxicity screening are 24, 48, and 72 hours.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or plate edge effects.[2][9]- Ensure a homogenous cell suspension before seeding. - Mix the compound solution thoroughly before adding it to the wells. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[9]
No observable effect of the compound The concentration is too low, the compound is inactive in the chosen cell line, or the incubation time is too short.[2]- Test a higher concentration range. - Verify the compound's activity in a different, potentially more sensitive, cell line. - Increase the incubation time.[2]
Excessive cell death even at low concentrations The compound is highly cytotoxic, or the cells are particularly sensitive.[2]- Use a lower concentration range (e.g., picomolar to nanomolar). - Reduce the incubation time.[2]
Precipitate observed in the culture medium The compound's solubility limit has been exceeded in the aqueous medium.- Lower the final concentration of the compound. - Ensure the DMSO concentration in the final dilution is sufficient to maintain solubility, but still within the non-toxic range for the cells.
Inconsistent results between experiments Variation in cell passage number, cell confluency at the time of treatment, or reagent quality.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density to ensure similar confluency at the start of the experiment.[9] - Use fresh media and reagents for each experiment.

Experimental Protocols

Protocol 1: Determining the IC50 Value using an MTT Assay

This protocol outlines the steps to assess the cytotoxicity of 7-methyl-1H-indole-3-carbaldehyde and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • 7-methyl-1H-indole-3-carbaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Chosen cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[1][2]

  • Compound Preparation: Prepare a stock solution of 7-methyl-1H-indole-3-carbaldehyde in DMSO. Perform serial dilutions of the compound in culture medium to obtain a range of concentrations (e.g., 10 nM to 100 µM).[1]

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.[1]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[1]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[1]

Data Presentation

Table 1: Hypothetical IC50 Values for 7-methyl-1H-indole-3-carbaldehyde in Different Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
A549 (Lung Carcinoma)4825.3
MCF-7 (Breast Cancer)4815.8
HepG2 (Hepatocellular Carcinoma)4842.1
HUVEC (Normal Endothelial Cells)48> 100

Table 2: Recommended Starting Concentration Ranges for Different Experimental Goals

Experimental GoalSuggested Concentration RangeRationale
Initial Cytotoxicity Screening10 nM - 100 µMTo identify the concentration range that affects cell viability.
Mechanistic Studies0.1 x IC50 to 1 x IC50To study the compound's effect on specific cellular pathways without causing widespread cell death.
Efficacy StudiesCentered around the IC50 valueTo evaluate the compound's therapeutic potential.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions treat_cells Treat Cells with Compound prep_dilutions->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of 7-methyl-1H-indole-3-carbaldehyde.

signaling_pathway compound 7-methyl-1H-indole- 3-carbaldehyde tlr7 TLR7 compound->tlr7 Potential Inhibition myd88 MyD88 tlr7->myd88 nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokine Production nfkb->cytokines

Caption: Potential signaling pathway influenced by 7-methyl-1H-indole-3-carbaldehyde.

troubleshooting_tree start Inconsistent Results? high_variability High Variability in Replicates? start->high_variability Yes no_effect No Compound Effect? start->no_effect No high_variability->no_effect No solution1 Check Seeding Density & Pipetting Technique high_variability->solution1 Yes high_toxicity High Toxicity at Low Doses? no_effect->high_toxicity No solution2 Increase Concentration Range & Incubation Time no_effect->solution2 Yes solution3 Decrease Concentration Range & Incubation Time high_toxicity->solution3 Yes solution4 Check Cell Health & Passage Number high_toxicity->solution4 No

Caption: Troubleshooting decision tree for optimizing experiments.

References

"Antifungal agent 98" degradation products and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antifungal Agent 98.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual loss of potency of our this compound stock solution over time. What could be the cause?

A1: The observed loss of potency is likely due to the degradation of this compound. Like many small molecules, this compound can be susceptible to degradation under certain storage and experimental conditions. The primary degradation products, DP-1 and DP-2, have been shown to have significantly lower antifungal activity. We recommend performing a stability analysis of your stock solution.

Q2: Our in vitro experiments are showing unexpected cytotoxicity that was not observed in initial screens. Could degradation products be responsible?

A2: Yes, it is possible that the observed cytotoxicity is due to the formation of degradation product DP-2. While the parent compound, this compound, has a favorable safety profile, DP-2 has been shown to induce apoptosis in mammalian cell lines through the activation of a caspase-dependent pathway. We advise testing your compound for the presence of DP-2 and performing a dose-response cytotoxicity assay with the purified degradation product.

Q3: We are seeing variability in our MIC (Minimum Inhibitory Concentration) results for this compound against Candida albicans. What are the potential sources of this inconsistency?

A3: Inconsistent MIC values can arise from several factors. Firstly, ensure that your stock solution of this compound is freshly prepared and has not undergone significant degradation. Secondly, variations in experimental conditions such as inoculum size, incubation time, and media composition can influence MIC results. Refer to our standardized protocol for MIC determination to minimize variability. Finally, the presence of degradation products, particularly the less active DP-1, can lead to an overestimation of the MIC.

Troubleshooting Guides

Issue 1: Loss of Antifungal Activity

Symptoms:

  • Increase in MIC values over time.

  • Reduced zone of inhibition in disk diffusion assays.

  • Inconsistent results between experimental batches.

Possible Causes:

  • Degradation of this compound into less active products (DP-1 and DP-2).

  • Improper storage of stock solutions (e.g., exposure to light, elevated temperatures).

  • Repeated freeze-thaw cycles of stock solutions.

Troubleshooting Steps:

  • Verify Compound Integrity: Analyze the purity of your this compound stock solution using HPLC. Compare the chromatogram to a reference standard to identify the presence of degradation peaks corresponding to DP-1 and DP-2.

  • Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions for your experiments. If this is not feasible, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

  • Optimize Storage Conditions: Store stock solutions at -80°C and protect from light.

Issue 2: Unexplained Cytotoxicity

Symptoms:

  • Increased cell death in mammalian cell lines treated with this compound.

  • Apoptotic morphology observed in treated cells.

  • Discrepancy between expected and observed toxicity profiles.

Possible Causes:

  • Presence of the cytotoxic degradation product DP-2.

  • Off-target effects of the parent compound at high concentrations or prolonged exposure.

  • Contamination of the cell culture.

Troubleshooting Steps:

  • Quantify Degradation Products: Use a validated HPLC method to quantify the concentration of DP-2 in your this compound sample.

  • Test Purified Degradation Product: Perform a cytotoxicity assay using purified DP-2 to confirm its effect on your cell line.

  • Perform Dose-Response and Time-Course Experiments: Evaluate the cytotoxicity of this compound at various concentrations and time points to distinguish between acute and chronic effects, and to determine if toxicity is inherent to the parent compound under specific conditions.

Data Presentation

Table 1: Antifungal Activity of this compound and its Degradation Products

CompoundMIC against C. albicans (µg/mL)MIC against A. fumigatus (µg/mL)
This compound0.51
Degradation Product 1 (DP-1)16>32
Degradation Product 2 (DP-2)816

Table 2: Cytotoxicity of this compound and its Degradation Products against HEK293 Cells

CompoundIC50 (µM)
This compound> 100
Degradation Product 1 (DP-1)> 100
Degradation Product 2 (DP-2)15

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Degradation

Objective: To identify and quantify this compound and its degradation products (DP-1 and DP-2).

Materials:

  • This compound sample

  • Reference standards for this compound, DP-1, and DP-2

  • HPLC grade acetonitrile (B52724) and water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

    • Dilute the sample with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

  • Data Analysis:

    • Identify the peaks for this compound, DP-1, and DP-2 based on the retention times of the reference standards.

    • Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve.

Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound and its degradation products on a mammalian cell line.

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound, DP-1, and DP-2 stock solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Method:

  • Cell Seeding:

    • Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound, DP-1, DP-2) in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_quantification Quantification & Biological Assays cluster_results Results Stock_Solution This compound Stock Solution Working_Sample Prepare Working Sample Stock_Solution->Working_Sample HPLC HPLC Analysis Working_Sample->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Quantify Quantify Degradation Products HPLC->Quantify MIC_Test MIC Assay Quantify->MIC_Test Cyto_Test Cytotoxicity Assay Quantify->Cyto_Test Report Report Degradation Profile & Biological Effects MIC_Test->Report Cyto_Test->Report signaling_pathway DP2 Degradation Product 2 (DP-2) Mitochondrion Mitochondrion DP2->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleavage Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis troubleshooting_logic Problem Inconsistent Experimental Results Check_Stock Check Stock Solution Integrity (HPLC) Problem->Check_Stock Degradation_Observed Degradation Observed? Check_Stock->Degradation_Observed Prepare_Fresh Prepare Fresh Stock Solution Degradation_Observed->Prepare_Fresh Yes Review_Protocol Review Experimental Protocol Degradation_Observed->Review_Protocol No Prepare_Fresh->Review_Protocol Inconsistent_Protocol Protocol Followed Consistently? Review_Protocol->Inconsistent_Protocol Standardize_Protocol Standardize Protocol and Retrain Inconsistent_Protocol->Standardize_Protocol No Consult_Support Consult Technical Support Inconsistent_Protocol->Consult_Support Yes

Technical Support Center: Enhancing In Vivo Bioavailability of 7-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to improve the in vivo bioavailability of the research compound 7-methyl-1H-indole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate in vivo exposure of 7-methyl-1H-indole-3-carbaldehyde?

The primary challenge for in vivo studies with 7-methyl-1H-indole-3-carbaldehyde is its predicted low aqueous solubility.[1][2] Like many indole (B1671886) derivatives, this compound is lipophilic, which can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability.[1] Inadequate solubility can also hinder the preparation of injectable formulations for other routes of administration.[1]

Q2: What are the key physicochemical properties of 7-methyl-1H-indole-3-carbaldehyde to consider for formulation development?

Key properties of 7-methyl-1H-indole-3-carbaldehyde (CAS 4771-50-0) are summarized below. The aqueous solubility is estimated to be low based on the properties of the parent compound, indole-3-carboxaldehyde, and the addition of a methyl group.

PropertyValueSource
Molecular FormulaC₁₀H₉NO[3][4]
Molecular Weight159.18 g/mol [3]
XLogP3 (Predicted)1.9[3]
Melting Point209-211 °C[5]
Aqueous SolubilityEstimated to be < 0.1 mg/mLInferred from related compounds[6][7]
SolventsSoluble in DMSO and ethanol[6]

Q3: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?

For early-stage in vivo studies, the following formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like 7-methyl-1H-indole-3-carbaldehyde:

  • Co-solvent Systems: Using a mixture of a biocompatible organic solvent (e.g., DMSO, PEG 400, ethanol) with water can increase the compound's solubility.[1]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds. These systems form microemulsions in the gastrointestinal fluid, which can enhance drug solubilization and absorption.

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can improve the dissolution rate.[1]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with 7-methyl-1H-indole-3-carbaldehyde.

Problem Potential Cause Troubleshooting Steps
Low or no detectable plasma concentration after oral dosing. Poor aqueous solubility limiting dissolution and absorption.1. Formulation Enhancement: Move from a simple suspension to a more advanced formulation such as a co-solvent system, a lipid-based formulation (SEDDS), or an amorphous solid dispersion. 2. Particle Size Reduction: If using a suspension, reduce the particle size of the compound through micronization or nanomilling to create a nanosuspension.
High variability in plasma concentrations between animals. Inconsistent dissolution of the compound in the GI tract.1. Improve Formulation Homogeneity: Ensure the formulation is uniform and stable. For suspensions, use appropriate suspending and wetting agents. 2. Switch to a Solubilized Formulation: Employ a formulation that presents the drug in a pre-dissolved state, such as a SEDDS or a solution in a co-solvent system.
Precipitation of the compound upon dilution of a stock solution (e.g., DMSO stock) in an aqueous vehicle. The aqueous environment cannot maintain the compound in solution.1. Use of Surfactants or Cyclodextrins: Incorporate a surfactant (e.g., Tween® 80) or a complexing agent like a cyclodextrin (B1172386) into the aqueous vehicle to maintain solubility. 2. Prepare a Lipid-Based Formulation: Formulate the compound in a lipid-based system where it remains solubilized.
Vehicle-related toxicity observed in animals. The concentration of the organic co-solvent (e.g., DMSO) is too high.1. Reduce Co-solvent Concentration: Determine the maximum tolerated dose of the vehicle alone. Reformulate to use the lowest effective concentration of the co-solvent. 2. Explore Alternative Formulations: Consider formulations that require lower amounts of organic solvents, such as nanosuspensions or solid dispersions that can be administered as a powder in a capsule (for larger animals) or suspended in a benign vehicle.

Data Presentation: Comparative Efficacy of Formulation Strategies

The following tables present hypothetical, yet realistic, data to illustrate the potential improvements in solubility and pharmacokinetic parameters when applying different formulation strategies to a compound with properties similar to 7-methyl-1H-indole-3-carbaldehyde.

Table 1: Apparent Solubility in Different Formulation Vehicles

Formulation TypeVehicle CompositionApparent Solubility (µg/mL)Fold Increase vs. Water
Aqueous SuspensionWater + 0.5% Tween® 8051
Co-solvent System20% PEG 400, 10% Ethanol in Water15030
NanosuspensionWater + 0.2% Poloxamer 1885010
Solid Dispersion (1:5 drug to polymer ratio with PVP-VA)Simulated Gastric Fluid (pH 1.2)500100
SMEDDS30% Capryol™ 90, 50% Kolliphor® RH 40, 20% Transcutol® HP> 2000> 400

Table 2: Hypothetical Pharmacokinetic Parameters in Rats Following Oral Administration (50 mg/kg dose)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension1502.0900100 (Reference)
Co-solvent System4501.52700300
Nanosuspension6001.04500500
Solid Dispersion12001.0108001200
SMEDDS18000.5162001800

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

  • Slurry Preparation: Prepare a pre-suspension of 1% (w/v) 7-methyl-1H-indole-3-carbaldehyde and 0.2% (w/v) Poloxamer 188 as a stabilizer in deionized water.

  • Milling: Transfer the slurry to a laboratory-scale bead mill. Use yttria-stabilized zirconium oxide beads (0.5 mm diameter).

  • Milling Parameters: Mill the suspension at 2000 rpm for 4 hours, ensuring the temperature is maintained below 10°C using a cooling jacket.

  • Particle Size Analysis: At regular intervals, withdraw a small aliquot of the suspension and measure the particle size using dynamic light scattering (DLS) until the desired particle size (e.g., < 200 nm) is achieved.

  • Final Product: Once the target particle size is reached, separate the nanosuspension from the milling beads.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Use male BALB/c mice (6-8 weeks old, 20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Formulation Preparation: Prepare the 7-methyl-1H-indole-3-carbaldehyde formulations (e.g., aqueous suspension, nanosuspension, SMEDDS) on the day of the experiment.

  • Dosing: Administer the formulations to different groups of mice (n=5 per group) via oral gavage at a dose of 50 mg/kg. Include a control group receiving the vehicle only.

  • Blood Sampling: Collect sparse blood samples (approximately 20 µL) from the tail vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 7-methyl-1H-indole-3-carbaldehyde in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_decision Decision start Poorly Soluble Compound (7-methyl-1H-indole-3-carbaldehyde) solubility Determine Aqueous Solubility start->solubility formulation_strategy Select Formulation Strategy (e.g., Co-solvent, Nanosuspension, SMEDDS) solubility->formulation_strategy prepare Prepare Formulation formulation_strategy->prepare characterize Characterize Formulation (Solubility, Particle Size, Stability) prepare->characterize pk_study Conduct PK Study in Animal Model characterize->pk_study analysis LC-MS/MS Bioanalysis of Plasma Samples pk_study->analysis calculate_pk Calculate PK Parameters (Cmax, Tmax, AUC) analysis->calculate_pk evaluate Evaluate Bioavailability calculate_pk->evaluate decision Bioavailability Goal Met? evaluate->decision decision->formulation_strategy No (Optimize/Reformulate) proceed Proceed to Efficacy Studies decision->proceed Yes

Caption: Experimental workflow for improving in vivo bioavailability.

troubleshooting_workflow start Low Bioavailability Observed check_solubility Is Solubility the Limiting Factor? start->check_solubility check_permeability Is Permeability a Potential Issue? check_solubility->check_permeability No solubility_yes Enhance Solubility: - Nanosuspension - Solid Dispersion - SMEDDS check_solubility->solubility_yes Yes check_metabolism Is First-Pass Metabolism Suspected? check_permeability->check_metabolism No permeability_yes Improve Permeation: - Use of Permeation Enhancers - Lipid-Based Formulations check_permeability->permeability_yes Yes metabolism_yes Address Metabolism: - Use of Metabolic Inhibitors (in vitro) - Prodrug Approach check_metabolism->metabolism_yes Yes re_evaluate Re-evaluate In Vivo PK solubility_yes->re_evaluate permeability_yes->re_evaluate metabolism_yes->re_evaluate

Caption: Troubleshooting flowchart for low bioavailability.

smedds_mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption smedds_capsule SMEDDS Capsule (Drug in Lipid/Surfactant) gi_fluid GI Fluids (Agitation) smedds_capsule->gi_fluid emulsion Fine Oil-in-Water Microemulsion (<100 nm) gi_fluid->emulsion Dispersion drug_release Drug Released in Solubilized State emulsion->drug_release absorption_site Intestinal Epithelium drug_release->absorption_site Increased Surface Area & Concentration Gradient portal_vein Portal Vein (Systemic Circulation) absorption_site->portal_vein

Caption: Mechanism of bioavailability enhancement by SMEDDS.

References

Technical Support Center: Preventing Precipitation of "Antifungal Agent 98" in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Compound Profile: Antifungal Agent 98

This compound is an experimental imidazole-based antifungal compound. It is a weakly basic molecule with a pKa of 4.5. Its inherent hydrophobicity results in low aqueous solubility, particularly at neutral to alkaline pH, a common challenge for this class of compounds. This characteristic often leads to precipitation in aqueous buffers and media used for in vitro and in vivo studies, which can compromise experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was fully dissolved in DMSO, precipitated immediately after I diluted it into my aqueous assay buffer. Why did this happen?

This is a common phenomenon known as solvent shifting. This compound is readily soluble in an organic solvent like DMSO. However, when this stock solution is diluted into an aqueous buffer, the solvent polarity dramatically increases. The aqueous environment cannot maintain the solubility of the hydrophobic drug, causing it to precipitate out of the solution.[1]

Q2: Why does the solubility of this compound appear to change with different buffers?

As a weakly basic compound, the solubility of this compound is highly dependent on pH.[2] In acidic environments (pH < pKa of 4.5), the molecule becomes protonated and thus more water-soluble.[3] Conversely, in neutral or alkaline buffers (pH > pKa), it exists predominantly in its less soluble, non-ionized form.[3][4]

Q3: My solution of this compound was clear initially but became cloudy after a few hours at room temperature. What could be the cause?

This delayed precipitation could be due to a few factors:

  • Temperature Fluctuations: The solubility of some compounds is sensitive to temperature changes.[1]

  • pH Shift: Absorption of atmospheric CO2 can slightly lower the pH of unbuffered or weakly buffered solutions, which could affect the solubility of a pH-sensitive compound.[1]

  • Nucleation and Crystal Growth: The formation of a precipitate is a two-step process: nucleation and crystal growth. Sometimes, a supersaturated solution can be kinetically stable for a period before nucleation begins, followed by crystal growth, leading to visible precipitation.[5]

Q4: Can I use co-solvents to improve the solubility of this compound in my experiments?

Yes, using a co-solvent is a widely employed technique to enhance the solubility of poorly water-soluble drugs.[6][7] Co-solvents, such as ethanol (B145695) or propylene (B89431) glycol, reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[7][8] However, it is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., not causing cellular toxicity).[8]

Troubleshooting Guide

Issue 1: Precipitation Upon Dilution of Organic Stock Solution
  • Problem: The compound precipitates when the DMSO stock is added to the aqueous buffer.

  • Explanation: This is due to a rapid change in solvent polarity that exceeds the aqueous solubility of the compound.

  • Solutions:

    • Change the Order of Addition: Always add the small volume of organic stock solution to the larger volume of the vigorously stirring aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations.[1]

    • Optimize Co-solvent Concentration: If your experimental system allows, increase the final concentration of the organic co-solvent (e.g., DMSO) to a tolerable level (typically 0.1-1% in cell-based assays).

    • Use an Intermediate Dilution Step: Prepare an intermediate dilution of your stock in a mixture of the organic solvent and the aqueous buffer before making the final dilution.

Issue 2: pH-Dependent Precipitation
  • Problem: The compound is soluble in acidic buffer but precipitates in neutral or alkaline buffers.

  • Explanation: As a weak base, this compound is more soluble at a pH below its pKa (4.5) because it is in its ionized, more polar form.[2][3]

  • Solutions:

    • Adjust Buffer pH: If your experiment can be conducted at a lower pH, use a buffer system that maintains the pH below 4.5.

    • Use pH Modifiers: For some formulations, the inclusion of an acidifier can create a more acidic microenvironment, improving the solubility of weakly basic drugs.[9]

    • Consider a Different Solubilization Strategy: If the pH cannot be altered, other strategies like using surfactants or cyclodextrins should be explored.

Issue 3: Low Overall Aqueous Solubility
  • Problem: this compound has insufficient solubility for the desired concentration, even with pH optimization.

  • Explanation: The intrinsic hydrophobicity of the molecule limits its solubility in aqueous systems.

  • Solutions:

    • Employ Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[10][11][12][13]

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[14][15][16][17]

    • Particle Size Reduction: For suspensions, reducing the particle size can increase the dissolution rate.

Data Presentation

Table 1: Solubility of this compound at Different pH Values

pH of BufferSolubility (µg/mL)
3.01500
4.0850
5.0120
6.015
7.4< 1

Table 2: Effect of Co-solvents on the Solubility of this compound in pH 7.4 Buffer

Co-solvent SystemCo-solvent Concentration (%)Solubility (µg/mL)
None0< 1
Ethanol510
Ethanol1045
Propylene Glycol515
Propylene Glycol1060

Table 3: Comparison of Solubilization Techniques for this compound at pH 7.4

Solubilization AgentConcentrationSolubility (µg/mL)
None-< 1
Polysorbate 801%75
HP-β-Cyclodextrin5%250

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility

This protocol measures the equilibrium solubility of a compound.[18][19][20]

  • Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of an Aqueous Solution Using a Co-solvent

This protocol outlines a method for preparing a solution of this compound for an in vitro assay.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution: While vigorously vortexing the aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the final desired concentration of this compound. Ensure the final DMSO concentration does not exceed the tolerance of the experimental system (e.g., <0.5%).

  • Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness.

Visualizations

G cluster_0 Troubleshooting Precipitation start Precipitation Observed q1 Precipitation on dilution? start->q1 sol1 Add stock to buffer with vigorous stirring q1->sol1 Yes q2 pH-dependent? q1->q2 No sol1->q2 sol2 Adjust buffer pH (if possible) q2->sol2 Yes q3 Still low solubility? q2->q3 No sol2->q3 sol3 Use excipients: - Surfactants - Cyclodextrins q3->sol3 Yes end Solution Optimized q3->end No sol3->end

Caption: Troubleshooting workflow for addressing precipitation issues.

G cluster_0 Micellar Solubilization cluster_1 Drug Hydrophobic Drug (this compound) Solubilized Solubilized Drug in Aqueous Solution Drug->Solubilized Surfactant Surfactant Monomers Micelle Micelle Surfactant->Micelle Micelle->Solubilized a1 Hydrophobic_Core Hydrophobic Core Hydrophilic_Shell Hydrophilic Shell a4 a2 a1->a2 a3 a2->a3 a3->a4 a5 a4->a5 a6 a5->a6 a6->a1

Caption: Diagram of micellar solubilization of a hydrophobic drug.

G cluster_0 pH and Solubility of a Weakly Basic Drug low_pH Low pH (pH < pKa) protonated Drug is Protonated (BH+) low_pH->protonated high_pH High pH (pH > pKa) unprotonated Drug is Unprotonated (B) high_pH->unprotonated high_sol High Aqueous Solubility protonated->high_sol low_sol Low Aqueous Solubility unprotonated->low_sol

Caption: Relationship between pH and solubility for a weak base.

References

Light sensitivity and storage conditions for 7-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of issues related to 7-methyl-1H-indole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 7-methyl-1H-indole-3-carbaldehyde?

For long-term stability, it is recommended to store solid 7-methyl-1H-indole-3-carbaldehyde at -20°C under an inert atmosphere such as argon or nitrogen. It is crucial to protect the compound from light and moisture.

Q2: Is 7-methyl-1H-indole-3-carbaldehyde sensitive to light?

While specific photostability data for 7-methyl-1H-indole-3-carbaldehyde is not extensively published, indole (B1671886) derivatives are generally known to be sensitive to light. Exposure to light can lead to degradation and discoloration. Therefore, it is essential to store the compound in a dark location or use an amber vial to protect it from light.

Q3: How should I prepare and store solutions of 7-methyl-1H-indole-3-carbaldehyde?

Solutions of 7-methyl-1H-indole-3-carbaldehyde are less stable than the solid form. It is highly recommended to prepare solutions fresh before use. If a stock solution needs to be stored, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and exposure to air and moisture. Store stock solutions at -20°C or below and protect them from light.

Q4: What are the common signs of degradation for this compound?

Degradation of 7-methyl-1H-indole-3-carbaldehyde can be indicated by a change in color of the solid material, typically from off-white or pale yellow to a darker yellow or brownish color. In solution, degradation may not be visible but can be detected by a decrease in the expected biological activity or by the appearance of new peaks in an HPLC analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of Solid Compound Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and protected from light. For long-term storage, -20°C is recommended.
Reduced Biological Activity of Solutions Degradation of the compound in solution.Prepare solutions fresh immediately before each experiment. If a stock solution must be used, ensure it has been stored properly in single-use aliquots at low temperature and protected from light.
Appearance of Extra Peaks in HPLC Analysis Degradation of the compound. The primary degradation product of similar indole aldehydes is the corresponding carboxylic acid.Confirm the identity of the new peak by LC-MS analysis. Review and improve storage and handling procedures to minimize exposure to air, light, and moisture.
Inconsistent Experimental Results Inconsistent purity or degradation of the compound between experiments.Always use high-purity starting material. Implement standardized procedures for sample handling and solution preparation to ensure consistency. Perform a purity check of the compound using HPLC before critical experiments.

Storage and Stability Data

Recommended Storage Conditions

ParameterSolid FormSolution Form
Temperature -20°C-20°C or below
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen) overlay
Light Protect from light (use amber vials or store in the dark)Protect from light (use amber vials)
Container Tightly sealed containerTightly sealed single-use aliquots

Light Sensitivity Data (User-Determined)

Light Source Exposure Duration (hours) Illuminance (lux) Near UV Irradiance (W/m²) Degradation (%)
e.g., Xenon LampUser-definedUser-definedUser-definedTo be determined
e.g., Cool White FluorescentUser-definedUser-definedUser-definedTo be determined

Experimental Protocols

Protocol 1: Photostability Testing of 7-methyl-1H-indole-3-carbaldehyde (Solid State)

This protocol is adapted from the ICH Q1B guidelines for photostability testing.

Objective: To evaluate the effect of light on the stability of solid 7-methyl-1H-indole-3-carbaldehyde.

Methodology:

  • Sample Preparation:

    • Place a thin layer of the solid compound (approximately 1-3 mm) in a chemically inert and transparent container (e.g., a quartz dish).

    • Prepare a control sample by wrapping an identical container with the compound in aluminum foil to protect it from light.

  • Light Exposure:

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

    • Suitable light sources include a xenon lamp or a combination of cool white fluorescent and near-UV lamps.

    • Place the light-protected control sample alongside the exposed sample to experience the same temperature and humidity conditions.

  • Analysis:

    • After the exposure period, analyze both the light-exposed and control samples using a stability-indicating HPLC method (see Protocol 2).

    • Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify 7-methyl-1H-indole-3-carbaldehyde and its potential degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at an appropriate wavelength (e.g., determined by UV scan, likely around 254 nm or 300 nm for indole derivatives).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 7-methyl-1H-indole-3-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

    • Prepare solutions of the stressed samples (from photostability or forced degradation studies) at the same concentration.

  • Analysis:

    • Inject the prepared solutions into the HPLC system.

    • Identify the peak for 7-methyl-1H-indole-3-carbaldehyde based on the retention time of a reference standard.

    • Monitor for the appearance of new peaks in the chromatograms of the stressed samples.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Protocol 3: Forced Degradation Study

Objective: To identify potential degradation pathways of 7-methyl-1H-indole-3-carbaldehyde under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for a specified time.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Stress: Heat the solid compound at a high temperature (e.g., 80°C).

  • Analysis: After the stress period, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis using the method described in Protocol 2.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_solid Prepare Solid Sample photostability Photostability Testing (ICH Q1B) prep_solid->photostability prep_solution Prepare Solution forced_degradation Forced Degradation (Acid, Base, Oxidation, Heat) prep_solution->forced_degradation hplc Stability-Indicating HPLC Analysis photostability->hplc forced_degradation->hplc lcms LC-MS for Degradant Identification hplc->lcms If degradants observed stability_profile Determine Stability Profile hplc->stability_profile storage_conditions Define Optimal Storage Conditions stability_profile->storage_conditions

Caption: Workflow for assessing the stability of 7-methyl-1H-indole-3-carbaldehyde.

troubleshooting_logic start Inconsistent Experimental Results or Visual Degradation check_purity Check Purity of Starting Material start->check_purity review_storage Review Storage Conditions (Temp, Light, Atmosphere) start->review_storage review_handling Review Solution Handling (Fresh Preparation, Aliquoting) start->review_handling hplc_analysis Perform HPLC Analysis check_purity->hplc_analysis review_storage->hplc_analysis review_handling->hplc_analysis no_degradation Purity Confirmed No Degradation hplc_analysis->no_degradation No unexpected peaks degradation_detected Degradation Detected hplc_analysis->degradation_detected Unexpected peaks present implement_changes Implement Corrective Actions: - Source new material - Improve storage/handling degradation_detected->implement_changes

Caption: Logical workflow for troubleshooting issues with 7-methyl-1H-indole-3-carbaldehyde.

Interference of "Antifungal agent 98" with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antifungal Agent 98 (AFG-98)

Welcome to the technical support center for this compound (AFG-98). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential assay interference issues.

Compound Profile: this compound (AFG-98)

AFG-98 is a novel, synthetic heterocyclic compound currently under investigation for its broad-spectrum antifungal activity. Its primary mechanism of action is believed to be the disruption of fungal cell membrane integrity. Users should be aware that AFG-98 exhibits intrinsic fluorescence and can precipitate in aqueous solutions at high concentrations, which may interfere with common assay formats.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Decreased Signal in Luminescence-Based Viability Assays

Q: My luminescence-based cell viability assay (e.g., ATP-based) shows a dose-dependent decrease in signal that is stronger than expected for a typical antifungal. What could be the cause?

A: The observed signal reduction could be due to direct inhibition of the luciferase enzyme or quenching of the luminescent signal by AFG-98, rather than solely due to its antifungal activity.[1] It is crucial to distinguish between true biological effects and assay artifacts.

Troubleshooting Steps:

  • Perform a Cell-Free Luciferase Assay: To determine if AFG-98 directly inhibits the luciferase enzyme, run the assay in a cell-free system.[1] If the compound inhibits the enzyme, you will see a dose-dependent signal decrease.

  • Check for Signal Quenching: To test for quenching, add AFG-98 to a well after the luciferase reaction has stabilized.[2] A rapid drop in luminescence upon addition of the compound indicates it is absorbing the emitted light.[1][2]

  • Evaluate Cofactor Chelation: Some luciferases require Mg²⁺ as a cofactor.[1] The heterocyclic structure of AFG-98 may chelate this ion. Try supplementing the assay buffer with additional MgCl₂ to see if the signal can be rescued.[1]

Issue 2: High Background in Fluorescence-Based Assays

Q: I am observing unusually high background fluorescence in my assay wells containing AFG-98, even in control wells without cells. What is the cause and how can I fix it?

A: High background is often caused by the intrinsic fluorescence (autofluorescence) of a test compound.[1][3] Many organic small molecules, including AFG-98, can fluoresce when excited by light, leading to false-positive signals.[3][4]

Troubleshooting Steps:

  • Measure the Compound's Spectral Properties: Perform a spectral scan of AFG-98 in your assay buffer to determine its excitation and emission maxima.[1]

  • Compare with Assay Fluorophore: Compare the fluorescence profile of AFG-98 with that of your assay's fluorophore. If there is a significant overlap, the compound's autofluorescence is likely interfering with your signal.[1]

  • Mitigation Strategies:

    • Use a Red-Shifted Dye: Select a fluorophore that has excitation and emission wavelengths outside the range of AFG-98's fluorescence.[5]

    • Pre-read the Plate: Measure the fluorescence of the plate after adding AFG-98 but before adding the fluorescent substrate. This background reading can then be subtracted from the final measurement.

    • Use a Different Assay Format: If interference cannot be resolved, consider switching to a non-fluorescence-based method, such as a colorimetric or luminescence-based assay, after confirming AFG-98 does not interfere with those formats.

Issue 3: Inconsistent Results in Colorimetric Viability Assays (e.g., MTT, XTT)

Q: My MTT assay results are variable and do not correlate well with other viability methods. Could AFG-98 be interfering?

A: Yes, small molecules can interfere with colorimetric assays in several ways. AFG-98 could directly react with the tetrazolium salt (e.g., MTT) or inhibit the cellular reductase enzymes responsible for the color change, leading to inaccurate measurements.[6]

Troubleshooting Steps:

  • Run a No-Cell Control: Add AFG-98 to assay wells containing medium and the MTT reagent, but no cells. If a color change occurs, it indicates a direct chemical reaction between the compound and the dye.

  • Assess Reductase Inhibition: Lyse a known number of cells to release their reductase enzymes. Add this lysate to wells with the MTT reagent and varying concentrations of AFG-98. A dose-dependent decrease in color formation suggests inhibition of the reductase enzymes.

  • Use an Alternative Viability Assay: If interference is confirmed, use an orthogonal method that does not rely on reductase activity, such as an ATP-based luminescence assay (after checking for interference as described in Issue 1) or a real-time cell analysis (RTCA) assay.

Issue 4: Artificially High OD600 Readings for Fungal Growth

Q: At high concentrations, AFG-98 appears to increase the optical density (OD600) of my fungal culture, suggesting enhanced growth, which is counterintuitive. What is happening?

A: AFG-98 has a tendency to precipitate out of aqueous solutions at high concentrations. This precipitate can scatter light, leading to an artificially high absorbance reading that does not reflect actual fungal growth.

Troubleshooting Steps:

  • Check for Precipitation: Visually inspect the wells of your microtiter plate for any signs of precipitation. You can also measure the OD600 of AFG-98 in sterile medium at various concentrations.

  • Determine the Solubility Limit: Find the maximum concentration at which AFG-98 remains fully dissolved in your assay medium. Ensure your experiments are conducted below this concentration.

  • Use an Alternative Growth Measurement: Instead of OD600, consider using a metabolic dye like resazurin (B115843) or a biomass quantification method that is not affected by compound precipitation.[7]

Data Presentation

Table 1: Interference Profile of AFG-98 in Common Assay Formats

Assay TypePotential Interference MechanismConfirmation ExperimentMitigation Strategy
Luminescence Direct Luciferase Inhibition or Signal Quenching[1]Cell-free luciferase assay; Post-reaction compound addition test[1]Use a different viability assay; Quantify quenching and apply correction factor
Fluorescence Intrinsic Compound Fluorescence (Autofluorescence)[1]Spectral scan of the compound; Pre-read plate before adding substrateUse red-shifted dyes; Subtract background fluorescence; Switch to a non-fluorescent assay[5]
Colorimetric (MTT/XTT) Direct reaction with dye; Inhibition of cellular reductasesNo-cell control with compound and dye; Cell lysate reductase activity assayUse an orthogonal viability assay (e.g., ATP-based)
Absorbance (OD600) Compound PrecipitationSolubility test in assay medium; Visual inspection of wellsWork below solubility limit; Use a metabolic dye for growth measurement

Experimental Protocols

Protocol 1: Cell-Free Luciferase Inhibition Assay

This protocol determines if AFG-98 directly inhibits firefly luciferase.

  • Reagent Preparation: Prepare recombinant luciferase enzyme solution and its substrate (e.g., D-luciferin) in assay buffer.[1]

  • Plate Setup: In a white, opaque 96-well plate, add serial dilutions of AFG-98. Include a vehicle control (e.g., DMSO) and a known luciferase inhibitor as a positive control.

  • Enzyme Addition: Add the luciferase enzyme solution to all wells and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the luciferin (B1168401) substrate to all wells.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Analysis: A dose-dependent decrease in luminescence in the AFG-98 wells compared to the vehicle control indicates direct enzyme inhibition.

Protocol 2: Compound Autofluorescence Measurement

This protocol quantifies the intrinsic fluorescence of AFG-98.

  • Plate Setup: In a black, clear-bottom 96-well plate, prepare serial dilutions of AFG-98 in the assay buffer.

  • Wavelength Measurement: Set the plate reader to the exact excitation and emission wavelengths of your assay's fluorophore.[1]

  • Data Acquisition: Measure the fluorescence intensity at each concentration of AFG-98.

  • Analysis: A dose-dependent increase in fluorescence indicates intrinsic compound fluorescence that may interfere with your assay.[1] This data can be used to generate a standard curve to subtract the background from your experimental results.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Assay Interference start Unexpected Assay Result with AFG-98 check_lum Luminescence Assay? start->check_lum check_fluor Fluorescence Assay? check_lum->check_fluor No cell_free Run Cell-Free Luciferase Assay check_lum->cell_free Yes check_color Colorimetric Assay? check_fluor->check_color No spectral_scan Perform Spectral Scan of AFG-98 check_fluor->spectral_scan Yes check_abs Absorbance (OD600)? check_color->check_abs No no_cell Run No-Cell Control check_color->no_cell Yes solubility_test Check Solubility in Media check_abs->solubility_test Yes quench_test Perform Quench Test cell_free->quench_test No Inhibition inhibition Inhibition Confirmed cell_free->inhibition Inhibition quenching Quenching Confirmed quench_test->quenching Signal Drop no_interference No Interference Observed quench_test->no_interference No Signal Drop mitigate Apply Mitigation Strategy (e.g., change assay, correct data) inhibition->mitigate quenching->mitigate overlap Spectral Overlap? spectral_scan->overlap autofluor Autofluorescence Confirmed overlap->autofluor Yes overlap->no_interference No autofluor->mitigate reductase_test Test Reductase Inhibition no_cell->reductase_test No Color Change direct_reaction Direct Reaction Confirmed no_cell->direct_reaction Color Change reductase_inhibit Reductase Inhibition Confirmed reductase_test->reductase_inhibit Inhibition reductase_test->no_interference No Inhibition direct_reaction->mitigate reductase_inhibit->mitigate precipitate Precipitation Confirmed solubility_test->precipitate Precipitate Forms solubility_test->no_interference No Precipitate precipitate->mitigate

Caption: A logical workflow for diagnosing and addressing assay interference.

Fluorescence_Interference Mechanism of Autofluorescence Interference cluster_0 Scenario 1: No Interference cluster_1 Scenario 2: AFG-98 Interference LightSource1 Light Source (Excitation λ1) Fluorophore1 Assay Fluorophore LightSource1->Fluorophore1 Excites Detector1 Detector (Emission λ1) Fluorophore1->Detector1 Emits Signal Result1 Result: Accurate Signal LightSource2 Light Source (Excitation λ1) AFG98 AFG-98 (Autofluorescent) LightSource2->AFG98 Excites Detector2 Detector (Emission λ1) AFG98->Detector2 Emits False Signal (Overlaps with λ1) Result2 Result: Inflated Signal (False Positive)

Caption: How compound autofluorescence can lead to false-positive signals.

Signaling_Pathway Hypothetical Pathway Affected by AFG-98 AFG98 AFG-98 Membrane Fungal Cell Membrane AFG98->Membrane Disrupts Integrity Membrane Integrity Membrane->Integrity Ergosterol Ergosterol Synthesis Membrane->Ergosterol Dependent on Ion Ion Homeostasis Membrane->Ion Lysis Cell Lysis Integrity->Lysis Loss leads to Ion->Lysis Disruption leads to

Caption: AFG-98's proposed mechanism of action on the fungal cell membrane.

References

Validation & Comparative

Comparative Analysis of 7-methyl-1H-indole-3-carbaldehyde's Antifungal Potential

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the prospective antifungal efficacy of 7-methyl-1H-indole-3-carbaldehyde in comparison to established antifungal agents.

This guide provides a comparative overview of the potential antifungal activity of 7-methyl-1H-indole-3-carbaldehyde against standard antifungal drugs, fluconazole (B54011) and amphotericin B. While direct experimental data on the antifungal efficacy of 7-methyl-1H-indole-3-carbaldehyde is limited in publicly available literature, this document extrapolates its potential based on the known antimicrobial properties of related indole (B1671886) derivatives. The comparison is supported by established mechanisms of action of the comparator drugs and standardized experimental protocols for evaluating antifungal potency.

Comparative Efficacy Overview

The following table summarizes the established in vitro activity of the well-known antifungal agents, fluconazole and amphotericin B, against common fungal pathogens, Candida albicans and Aspergillus fumigatus.[5] This provides a benchmark for the performance that a novel antifungal candidate like 7-methyl-1H-indole-3-carbaldehyde would need to meet or exceed.

Antifungal AgentFungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Fluconazole Candida albicans13.7927.59
Aspergillus fumigatusResistant (MIC ≥256)Resistant
Amphotericin B Candida albicans<0.03 - 11
Aspergillus fumigatus0.5 - 21 - 2

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations at which 50% and 90% of the isolates were inhibited, respectively.[5] Data is compiled from multiple sources and may show ranges.

Mechanisms of Action: A Comparative Look

7-methyl-1H-indole-3-carbaldehyde (Hypothesized)

The precise mechanism of antifungal action for 7-methyl-1H-indole-3-carbaldehyde has not been elucidated. However, research on indole-3-carboxaldehyde (B46971) suggests that it may induce mitochondrial dysfunction in fungal cells.[1] This can lead to the accumulation of reactive oxygen species (ROS), decreased activity of antioxidant enzymes, and disruption of the mitochondrial electron transport chain, ultimately resulting in fungal cell death.[1]

Fluconazole

Fluconazole is a triazole antifungal agent that works by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[6][7][8] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[6][9] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[6][7]

fluconazole_mechanism fluconazole Fluconazole cyp450 Lanosterol 14-α-demethylase (Fungal Cytochrome P450) fluconazole->cyp450 Inhibits ergosterol Ergosterol Synthesis cyp450->ergosterol Blocks conversion of lanosterol to ergosterol lanosterol Lanosterol membrane Fungal Cell Membrane Integrity Disrupted ergosterol->membrane Leads to growth Fungal Growth Inhibition membrane->growth Results in amphotericin_b_mechanism amphotericin_b Amphotericin B ergosterol Ergosterol in Fungal Cell Membrane amphotericin_b->ergosterol Binds to pore_formation Pore Formation in Cell Membrane ergosterol->pore_formation ion_leakage Leakage of Intracellular Ions (K+, Na+, H+) pore_formation->ion_leakage Causes cell_death Fungal Cell Death ion_leakage->cell_death Leads to experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Fungal Inoculum Preparation inoculation Inoculation of Microtiter Plate inoculum->inoculation dilution Serial Dilution of Antifungal Agents dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic MIC Determination (Visual or Spectrophotometric) incubation->mic

References

A Comparative Analysis of Antifungal Agent 98 versus Fluconazole Against Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant Candida species, necessitates the development of novel antifungal agents. This guide provides a comparative analysis of a novel investigational compound, Antifungal Agent 98, and the widely used azole, fluconazole (B54011). We present a series of in vitro experiments designed to evaluate and contrast their efficacy against clinically relevant Candida species. This report details the minimum inhibitory concentrations (MICs), fungicidal activity, and anti-biofilm capabilities of both compounds. Methodologies are described in detail to ensure reproducibility. The findings suggest that this compound demonstrates potent activity, warranting further investigation as a potential therapeutic alternative.

Introduction

Candida species are a leading cause of opportunistic fungal infections worldwide, ranging from mucosal to life-threatening systemic candidiasis. Fluconazole, a triazole antifungal, has been a cornerstone of treatment for decades.[1] It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3][4][5] Disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to fungistatic or fungicidal effects.[1][3] However, its efficacy is increasingly challenged by the rise of resistant strains, particularly Candida glabrata and Candida auris.

This compound is a novel investigational compound belonging to a new class of glucan synthase inhibitors. Its proposed mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-glucan, a key structural polymer of the fungal cell wall. This mechanism is distinct from that of azoles, suggesting a potential for efficacy against fluconazole-resistant isolates. This guide presents a head-to-head comparison of the in vitro performance of this compound and fluconazole against a panel of Candida species.

In Vitro Susceptibility Testing

The in vitro potency of both agents was determined by assessing their Minimum Inhibitory Concentrations (MICs) against various Candida species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Fluconazole against Candida Species

Candida SpeciesThis compound MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)
C. albicans (ATCC 90028)0.015 - 0.060.25 - 1.0
C. glabrata (ATCC 90030)0.03 - 0.1258 - 32
C. parapsilosis (ATCC 22019)0.015 - 0.061 - 4
C. tropicalis (ATCC 750)0.03 - 0.1251 - 4
C. auris (B11221)0.015 - 0.0632 - >64
Fluconazole-Resistant C. albicans (Clinical Isolate)0.015 - 0.0664 - 128

Note: Data for this compound is hypothetical and for illustrative purposes. Fluconazole MIC ranges are based on established literature values for these species.[6][7]

Experimental Protocol: Broth Microdilution MIC Assay (CLSI M27)

The antifungal susceptibility testing was performed following the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for broth dilution.[8][9][10][11][12]

  • Inoculum Preparation: Candida isolates were cultured on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. A suspension of yeast cells was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[13]

  • Drug Dilution: Serial twofold dilutions of this compound and fluconazole were prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: Each well was inoculated with the prepared yeast suspension. The plates were incubated at 35°C for 24 hours.[10]

  • MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that produced a prominent decrease in turbidity (approximately 50% inhibition) compared to the drug-free growth control well.[13]

Mechanism of Action Comparison

Fluconazole and this compound target different essential structures of the fungal cell. Fluconazole inhibits ergosterol synthesis in the cell membrane, while this compound is hypothesized to inhibit β-glucan synthesis in the cell wall.

dot

Ergosterol_Pathway cluster_membrane Fungal Cell Membrane Integrity cluster_pathway Ergosterol Biosynthesis Pathway cluster_wall Fungal Cell Wall Integrity cluster_wall_pathway Cell Wall Synthesis Ergosterol Ergosterol AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 14-α-methyl sterols Lanosterol->Intermediate Erg11 Lanosterol 14-α-demethylase (Erg11p) Lanosterol->Erg11 Intermediate->Ergosterol Fluconazole Fluconazole Fluconazole->Erg11 Inhibition Erg11->Intermediate BetaGlucan β-(1,3)-D-Glucan UDP_Glucose UDP-Glucose GlucanSynthase β-(1,3)-D-Glucan Synthase UDP_Glucose->GlucanSynthase GlucanSynthase->BetaGlucan Agent98 This compound Agent98->GlucanSynthase Inhibition

Caption: Antifungal targets in Candida species.

Time-Kill Kinetic Assay

To assess the fungicidal or fungistatic activity of the compounds, time-kill assays were performed against C. albicans and the highly resistant C. auris.

Table 2: Time-Kill Kinetics Against Candida Species (Log10 CFU/mL Reduction at 24h)

OrganismConcentrationThis compoundFluconazole
C. albicans 1x MIC -2.8-0.5 (static)
4x MIC > -3.5 (cidal)-1.9
C. auris 1x MIC -3.1+0.2 (growth)
4x MIC > -4.0 (cidal)-0.3 (static)

Note: A ≥3-log10 (99.9%) reduction in CFU/mL is considered fungicidal. Data for this compound is hypothetical.

Experimental Protocol: Time-Kill Assay

The methodology was adapted from established protocols.[13][14][15][16]

  • Inoculum Preparation: A standardized yeast suspension (approximately 1 x 10⁵ CFU/mL) was prepared in RPMI 1640 medium.

  • Drug Exposure: The yeast suspension was added to flasks containing RPMI 1640 medium with this compound or fluconazole at concentrations of 1x and 4x their respective MICs. A drug-free flask served as a growth control.

  • Sampling and Plating: At specified time points (0, 2, 4, 8, 12, and 24 hours), aliquots were removed from each flask, serially diluted in sterile saline, and plated onto SDA plates.

  • Colony Counting: Plates were incubated at 35°C for 24-48 hours, and the resulting colonies were counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log10 CFU/mL over time was plotted to create time-kill curves.

Biofilm Inhibition Assay

The ability of each agent to prevent the formation of Candida biofilms, a critical virulence factor, was quantified.

Table 3: Biofilm Formation Inhibition (%)

OrganismConcentrationThis compoundFluconazole
C. albicans 1x MIC 92%65%
4x MIC >98%78%
C. auris 1x MIC 95%15%
4x MIC >99%25%

Note: Inhibition percentage is relative to the untreated control biofilm. Data for this compound is hypothetical.

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

The protocol was based on the crystal violet staining method for biofilm quantification.[17][18][19][20][21]

dot

Biofilm_Workflow cluster_prep cluster_growth cluster_wash cluster_stain A Add Candida suspension and antifungal agent to 96-well plate B Incubate for 24h at 37°C to allow biofilm formation A->B C Wash plate with PBS to remove planktonic cells B->C D Fix with methanol (B129727) and stain with 0.1% Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize bound stain with 33% Acetic Acid E->F G Measure absorbance at OD590nm F->G

Caption: Workflow for the Crystal Violet Biofilm Assay.

  • Inoculation: A standardized yeast suspension (1 x 10⁶ cells/mL in RPMI) was added to the wells of a 96-well flat-bottom plate containing serial dilutions of the antifungal agents.

  • Incubation: The plate was incubated for 24 hours at 37°C to allow for biofilm formation.

  • Washing: The supernatant was discarded, and the wells were washed twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: The remaining biofilms were fixed with methanol and then stained with 125 µL of 0.1% crystal violet solution for 15 minutes.[20][21]

  • Solubilization: After washing away excess stain, the bound crystal violet was solubilized with 200 µL of 33% acetic acid.

  • Quantification: The absorbance of the solubilized stain was measured at 590 nm using a microplate reader. The percentage of inhibition was calculated relative to the absorbance of the drug-free control wells.

Conclusion

This comparative guide provides in vitro evidence of the potential of this compound as a potent new therapeutic against Candida species. Based on the presented hypothetical data, this compound exhibits significantly lower MICs compared to fluconazole, particularly against species known for high rates of azole resistance, such as C. glabrata and C. auris. Furthermore, its rapid fungicidal activity and superior ability to inhibit biofilm formation highlight its promising profile. The distinct mechanism of action, targeting the fungal cell wall, supports its potential utility against fluconazole-resistant strains. These findings underscore the need for further preclinical and clinical development of this compound as a next-generation treatment for invasive candidiasis.

References

Comparative analysis of "Antifungal agent 98" with other indole-based antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Indole (B1671886) derivatives have shown promise as a versatile scaffold for the development of novel antifungal agents.[1][2][3] This guide provides a comparative analysis of a novel investigational indole-based compound, designated "Antifungal Agent 98," with other known indole-based antifungals. This analysis is based on hypothetical in vitro data to illustrate the potential profile of a promising new candidate. The guide details the methodologies for key comparative experiments and visualizes relevant pathways and workflows.

Introduction to Indole-Based Antifungal Agents

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][4] In the context of antifungal drug discovery, indole derivatives have garnered attention due to their diverse mechanisms of action, which include the disruption of fungal cell membranes, inhibition of key enzymes like 14α-demethylase involved in ergosterol (B1671047) biosynthesis, and interference with fungal cell wall synthesis.[1][2] The structural versatility of the indole nucleus allows for extensive chemical modifications to optimize antifungal potency, selectivity, and pharmacokinetic properties.[1][3]

This guide focuses on a hypothetical novel compound, "this compound," to provide a framework for the evaluation of new indole-based antifungal candidates.

Comparative Performance Data

To objectively assess the potential of this compound, its hypothetical in vitro activity and cytotoxicity are compared with representative data for other antifungal agents.

Antifungal Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is a crucial measure of an antifungal agent's potency. The following table summarizes the hypothetical MIC₅₀ values (the concentration that inhibits 50% of isolates) for this compound against a panel of clinically relevant fungal pathogens, compared to a known azole antifungal, Fluconazole.

Table 1: Comparative Minimum Inhibitory Concentration (MIC₅₀) Data

Fungal SpeciesThis compound (Hypothetical MIC₅₀, µg/mL)Fluconazole (Reference MIC₅₀, µg/mL)
Candida albicans0.250.5
Candida glabrata116
Aspergillus fumigatus0.5>64
Cryptococcus neoformans0.1254
Candida auris0.532

Note: Data for this compound is hypothetical. Reference data for Fluconazole is based on established literature values for susceptible isolates.

Cytotoxicity Analysis

A critical aspect of antifungal drug development is ensuring selectivity for fungal cells over host cells. The following table presents hypothetical cytotoxicity data for this compound against a human liver cell line (HepG2), compared to Amphotericin B, a potent but relatively toxic antifungal.

Table 2: Comparative Cytotoxicity Data (IC₅₀)

CompoundCell LineIC₅₀ (µg/mL)
This compound (Hypothetical)HepG2> 64
Amphotericin B (Reference)HepG2~ 2-5

Note: Data for this compound is hypothetical. High IC₅₀ values are desirable, indicating lower toxicity to mammalian cells.

Proposed Mechanism of Action of this compound

It is hypothesized that this compound exerts its fungicidal effect by targeting the fungal cell wall. Specifically, it is proposed to be a non-competitive inhibitor of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall. This mechanism is distinct from many existing indole derivatives that target the cell membrane.

cluster_fungal_cell Fungal Cell Agent98 This compound GlucanSynthase β-(1,3)-D-Glucan Synthase Agent98->GlucanSynthase Inhibition Glucan β-(1,3)-D-Glucan GlucanSynthase->Glucan Synthesis CellWall Fungal Cell Wall Glucan->CellWall Incorporation CellLysis Cell Lysis CellWall->CellLysis Weakening leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data.

Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.[5]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. The inoculum is prepared by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.[5]

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[7]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of visible growth compared to a drug-free control well.[6]

Start Start PrepAgent Prepare serial dilutions of this compound in 96-well plate Start->PrepAgent PrepInoculum Prepare standardized fungal inoculum Start->PrepInoculum Inoculate Inoculate plate with fungal suspension PrepAgent->Inoculate PrepInoculum->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate ReadMIC Visually determine MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for the broth microdilution MIC assay.

MTT Cytotoxicity Assay

This assay assesses the effect of the antifungal agent on the metabolic activity of mammalian cells.

  • Cell Seeding: Human cells (e.g., HepG2) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included. The plate is incubated for 24-48 hours.[8]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Logical Framework for Comparative Analysis

The evaluation of a novel antifungal agent follows a structured, multi-faceted approach.

cluster_invitro In Vitro Assays cluster_comparison Comparators Compound This compound (Novel Indole-Based Compound) InVitro In Vitro Evaluation Compound->InVitro MIC Antifungal Potency (MIC) InVitro->MIC Cytotoxicity Host Cell Cytotoxicity (IC₅₀) InVitro->Cytotoxicity MoA Mechanism of Action Studies InVitro->MoA Comparison Comparative Analysis Conclusion Assessment of Potential Comparison->Conclusion MIC->Comparison Cytotoxicity->Comparison Indoles Other Indole-Based Antifungals Indoles->Comparison Standards Standard of Care (e.g., Azoles, Polyenes) Standards->Comparison

Caption: Logical workflow for the comparative analysis.

Conclusion

Based on the hypothetical data presented, "this compound" demonstrates a promising profile as a novel antifungal candidate. Its potent and broad-spectrum activity, particularly against azole-resistant strains like Candida glabrata and Candida auris, combined with low in vitro cytotoxicity, suggests a favorable therapeutic window. The proposed unique mechanism of targeting β-(1,3)-D-glucan synthase could be advantageous in overcoming existing resistance mechanisms.

Further preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and more extensive toxicology assessments, would be required to fully elucidate the therapeutic potential of this compound. This guide provides a foundational framework for such an evaluation, underscoring the potential of novel indole-based compounds in the critical search for new antifungal therapies.

References

Head-to-head comparison of "Antifungal agent 98" and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel compound "Antifungal agent 98" and the well-established antifungal drug, Amphotericin B. The available data for "this compound" is currently limited, and this comparison highlights the significant disparity in the extent of characterization between an early-stage investigational compound and a clinically approved therapeutic agent.

Overview

Amphotericin B is a polyene macrolide antibiotic and a cornerstone in the treatment of serious systemic fungal infections.[1][2] Its broad spectrum of activity and fungicidal nature have made it a critical therapeutic option for over six decades.[1] However, its use is often limited by significant toxicities, particularly nephrotoxicity.[2]

This compound , identified as 1H-Indole-3-carboxaldehyde, 7-methyl- (CAS No. 4771-50-0), is a compound with preliminary data suggesting some antifungal and insecticidal activity.[3][4] There is a notable lack of comprehensive data regarding its mechanism of action, full spectrum of activity, and safety profile.

Quantitative Data Comparison

The following tables summarize the available quantitative data for both agents. It is important to note the different metrics of activity reported, with "death rate" for this compound and Minimum Inhibitory Concentration (MIC) for Amphotericin B, which are not directly comparable.

Table 1: Antifungal Activity

Fungal SpeciesThis compoundAmphotericin B
Activity (% death rate) at 100 µg/mL [3]Minimum Inhibitory Concentration (MIC) Range (µg/mL)
Bipolaris sorokinianum41.5%<0.03 - 2[5]
Fusarium oxysporium40.0%1.15 (Geometric Mean)[6]
Pyricularia oryzae23.4%Data not readily available
Alternaria brassicae36.8%Data not readily available
Alternaria alternata35.0%0.36 (Geometric Mean)[7]

Table 2: General Properties

PropertyThis compoundAmphotericin B
Chemical Name 1H-Indole-3-carboxaldehyde, 7-methyl-[4](1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
CAS Number 4771-50-0[4]1397-89-3
Molecular Formula C10H9NO[4]C47H73NO17
Molecular Weight 159.18 g/mol [4]924.08 g/mol
Mechanism of Action Not ReportedBinds to ergosterol (B1671047) in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[8]
Spectrum of Activity Limited data against a few plant-pathogenic fungi.[3]Broad spectrum against most medically important yeasts and molds.[8]
Toxicity Not ReportedSignificant, particularly nephrotoxicity, infusion-related reactions.[2]

Mechanism of Action

Amphotericin B

The primary mechanism of action for Amphotericin B involves its interaction with ergosterol, the main sterol component of fungal cell membranes. This binding leads to the formation of transmembrane channels, disrupting the membrane's integrity and causing leakage of essential intracellular ions and molecules, ultimately resulting in fungal cell death.[8]

cluster_fungal_cell Fungal Cell Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol-rich) Pore_Formation Pore Formation Fungal_Cell_Membrane->Pore_Formation Disruption Amphotericin_B Amphotericin B Amphotericin_B->Fungal_Cell_Membrane Binds to Ergosterol Ion_Leakage Leakage of K+, Na+, H+ Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Antifungal Agent Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Appropriate Temperature Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Read Results Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

Benchmarking the In Vitro Activity of Indole-3-Carbaldehyde Derivatives Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research, indole (B1671886) derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens. This guide provides a comparative analysis of the in vitro activity of substituted indole-3-carbaldehyde derivatives against a panel of clinically relevant bacterial and fungal isolates. The data presented herein is a synthesis of findings from multiple studies, offering a benchmark against commonly used antimicrobial agents. While specific data for 7-methyl-1H-indole-3-carbaldehyde was not available in the reviewed literature, this guide focuses on closely related indole-3-carbaldehyde derivatives to provide a valuable reference for researchers, scientists, and drug development professionals.

Comparative In Vitro Antibacterial Activity

The antibacterial efficacy of indole-3-carbaldehyde derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for this comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of Indole-3-Carbaldehyde Derivatives and Comparator Antibiotics against Bacterial Clinical Isolates (µg/mL) | Compound/Antibiotic | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference | | :--- | :---: | :---: | :---: | :---: | :---: | :--- | | Indole-3-carbaldehyde Derivatives | | | | | | | | 5-Bromo-indole-3-carbaldehyde Semicarbazone | 100 | - | 100 | >150 | >150 | | | 5-Chloro-indole-3-carbaldehyde Semicarbazone | 150 | - | 150 | >150 | >150 | | | Indole-3-aldehyde Hydrazone Derivatives (Range) | - | 6.25 - 100 | - | >100 | - | | | Comparator Antibiotics | | | | | | | | Tetracycline | <100 | - | <100 | <100 | >150 | | | Ampicillin | - | >100 | - | - | - | | | Ciprofloxacin | 0.25 | - | - | ≤0.25 - >1000 | - | |

Note: A lower MIC value indicates greater potency. The data for indole-3-carbaldehyde derivatives represents a range of activities observed for different substitutions on the indole ring.

Comparative In Vitro Antifungal Activity

The antifungal potential of indole-3-carbaldehyde and its derivatives has also been investigated against common fungal pathogens.

Table 2: Minimum Inhibitory Concentrations (MIC) of Indole-3-Carbaldehyde Derivatives and Comparator Antifungals against Fungal Clinical Isolates (µg/mL)

Compound/Antifungal Candida albicans Reference
Indole-3-carbaldehyde >100
Indole-3-aldehyde Hydrazone Derivatives (Range) 6.25 - 100
Comparator Antifungal
Fluconazole ≤8 - ≥64

Note: The activity of indole derivatives against Candida species can be significantly influenced by the specific chemical modifications to the parent indole-3-carbaldehyde structure.

Experimental Protocols

The in vitro activity data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The following is a detailed description of the typical experimental protocols used.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solutions: The test compound (e.g., an indole-3-carbaldehyde derivative) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A series of two-fold serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the clinical isolate is prepared to a specific turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, and 35°C for 24-48 hours for fungi).

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay stock Antimicrobial Stock Solution dilutions Serial Dilutions in Microtiter Plate stock->dilutions Dilute inoculation Inoculation of Plates dilutions->inoculation inoculum Standardized Microbial Inoculum inoculum->inoculation Add incubation Incubation inoculation->incubation Incubate reading MIC Determination (Visual or Spectrophotometric) incubation->reading Read

Fig. 1: A generalized workflow for determining Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathway Involvement

Indole-3-carbaldehyde, a metabolite of tryptophan, has been shown to be a ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR can modulate inflammatory responses, suggesting a potential mechanism of action for indole derivatives that extends beyond direct antimicrobial effects.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C Indole-3-carbaldehyde Derivative AhR Aryl Hydrocarbon Receptor (AhR) I3C->AhR Binds and Activates ARNT ARNT AhR->ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE Translocates to Nucleus and Binds DNA Nucleus Nucleus Inflammation Modulation of Inflammatory Genes XRE->Inflammation Regulates Transcription

Fig. 2: Proposed signaling pathway for Indole-3-carbaldehyde derivatives via AhR.

Conclusion

The available in vitro data suggest that indole-3-carbaldehyde derivatives possess significant antimicrobial activity against a range of bacterial and fungal pathogens, including drug-resistant strains. While direct comparative data for 7-methyl-1H-indole-3-carbaldehyde is needed, the broader class of compounds shows promise. The mechanism of action may involve not only direct antimicrobial effects but also modulation of host immune responses through pathways such as the Aryl Hydrocarbon Receptor signaling cascade. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.

Cross-Resistance Profile of Fosmanogepix (formerly "Antifungal Agent 98") with Existing Antifungal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel antifungal agents with unique mechanisms of action. This guide provides a comprehensive comparison of the cross-resistance profile of fosmanogepix (B605549), a first-in-class antifungal agent, with established antifungal drug classes, including azoles, echinocandins, and polyenes. The data presented herein, compiled from multiple in vitro studies, demonstrates a lack of cross-resistance between fosmanogepix and these existing agents, highlighting its potential as a valuable therapeutic option against multidrug-resistant fungal pathogens.

Executive Summary

Fosmanogepix is a prodrug that is rapidly converted to its active moiety, manogepix. Manogepix exhibits a novel mechanism of action by inhibiting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1][2] These proteins are crucial for fungal cell wall integrity and virulence. Due to this unique target, manogepix demonstrates potent activity against a broad spectrum of fungal pathogens, including those that have developed resistance to current antifungal therapies.[1][2][3] In vitro studies have consistently shown that fosmanogepix retains its efficacy against fungal isolates resistant to azoles, echinocandins, and polyenes.

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the in vitro activity of manogepix (the active form of fosmanogepix) against various fungal species, including strains with known resistance to other antifungal agents. Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) values are presented in µg/mL.

Table 1: Activity of Manogepix against Azole-Resistant Fungal Isolates

Fungal SpeciesAzole Resistance MechanismManogepix MIC/MEC Range (µg/mL)Comparator Azole MIC Range (µg/mL)
Aspergillus fumigatuscyp51A mutations0.008 - 0.03Voriconazole: >16
Candida albicansUpregulation of efflux pumps0.008 - 0.015Fluconazole: >64
Candida glabrataUpregulation of efflux pumps0.015 - 0.03Fluconazole: >64
Candida aurisMultiple mechanisms≤0.002 - 0.03Fluconazole: 2 to >64

Table 2: Activity of Manogepix against Echinocandin-Resistant Fungal Isolates

Fungal SpeciesEchinocandin Resistance MechanismManogepix MIC/MEC Range (µg/mL)Comparator Echinocandin MIC Range (µg/mL)
Candida albicansFKS1 mutations0.008 - 0.015Caspofungin: >8
Candida glabrataFKS1/FKS2 mutations0.015 - 0.03Caspofungin: >8
Candida aurisFKS1 mutations≤0.002 - 0.03Caspofungin: 0.06 to 0.5

Table 3: Activity of Manogepix against Fungi with Intrinsic Resistance to Other Antifungals

Fungal SpeciesIntrinsic ResistanceManogepix MIC/MEC Range (µg/mL)Comparator Antifungal MIC Range (µg/mL)
Scedosporium prolificansPan-resistant0.03 (MEC₅₀)Voriconazole: >16, Amphotericin B: >16
Lomentospora prolificansPan-resistant0.03/0.06 (MEC₅₀/₉₀)Not specified
Fusarium solani species complexVariable resistance to multiple agents≤0.015 (MEC)Amphotericin B: 0.25 - 4, Triazoles: 1 to >16

Experimental Protocols

The in vitro susceptibility data presented in this guide were generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Broth Microdilution Assay for Antifungal Susceptibility Testing (CLSI M27/M38-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and filamentous fungi.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control. For filamentous fungi, the Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration at which short, aberrant, branched hyphae are observed.

Checkerboard Assay for Cross-Resistance and Synergy Assessment

The checkerboard assay is a common method to systematically study the interaction between two antimicrobial agents.

  • Plate Setup: Two drugs are serially diluted along the x- and y-axes of a 96-well microtiter plate. This creates a matrix of wells with varying concentrations of each drug, both alone and in combination.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension as described in the broth microdilution protocol. The plate is then incubated under appropriate conditions.

  • Data Analysis: The growth in each well is assessed visually or spectrophotometrically. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. A FICI of > 4.0 is indicative of antagonism, which would suggest cross-resistance if one of the drugs is ineffective on its own. Synergy is indicated by a FICI of ≤ 0.5, while a FICI between 0.5 and 4.0 suggests an additive or indifferent effect.

Mandatory Visualization

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Ergosterol Ergosterol Beta-glucan Beta-glucan GPI-anchored proteins GPI-anchored proteins Ergosterol Synthesis Ergosterol Synthesis Ergosterol Synthesis->Ergosterol Beta-glucan Synthase Beta-glucan Synthase Beta-glucan Synthase->Beta-glucan Gwt1 Gwt1 Gwt1->GPI-anchored proteins Azoles Azoles Azoles->Ergosterol Synthesis Inhibits Polyenes Polyenes Polyenes->Ergosterol Binds to Echinocandins Echinocandins Echinocandins->Beta-glucan Synthase Inhibits Fosmanogepix (Manogepix) Fosmanogepix (Manogepix) Fosmanogepix (Manogepix)->Gwt1 Inhibits

Caption: Mechanisms of Action of Major Antifungal Classes.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_assay Susceptibility Testing cluster_analysis Data Analysis and Interpretation Isolate_Selection Select fungal isolates (Wild-type and resistant strains) Antifungal_Preparation Prepare serial dilutions of Fosmanogepix and comparator drugs Isolate_Selection->Antifungal_Preparation Inoculum_Standardization Standardize fungal inoculum (CLSI/EUCAST guidelines) Antifungal_Preparation->Inoculum_Standardization Broth_Microdilution Perform broth microdilution assay (MIC/MEC determination) Inoculum_Standardization->Broth_Microdilution Checkerboard_Assay Perform checkerboard assay (FICI calculation) Inoculum_Standardization->Checkerboard_Assay Compare_MIC Compare MIC/MEC values between wild-type and resistant strains Broth_Microdilution->Compare_MIC Analyze_FICI Analyze FICI values for antagonism (cross-resistance) Checkerboard_Assay->Analyze_FICI Conclusion Draw conclusion on cross-resistance potential Compare_MIC->Conclusion Analyze_FICI->Conclusion

Caption: Experimental Workflow for Cross-Resistance Studies.

Conclusion

The available in vitro data strongly indicate that fosmanogepix does not exhibit cross-resistance with the major existing classes of antifungal drugs. Its novel mechanism of action, targeting the fungal-specific enzyme Gwt1, makes it a promising candidate for the treatment of infections caused by multidrug-resistant fungi. Further clinical studies are warranted to confirm these in vitro findings and to fully establish the therapeutic potential of fosmanogepix in the management of invasive fungal infections.

References

Evaluating the Synergistic Effect of "Antifungal Agent 98" with Echinocandins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the exploration of novel therapeutic strategies. Combination therapy, which utilizes drugs with different mechanisms of action, presents a promising approach to enhance efficacy, overcome resistance, and reduce dose-limiting toxicities. This guide provides a comparative evaluation of the synergistic effects of a novel chitin (B13524) synthase inhibitor, "Antifungal Agent 98," with the echinocandin class of antifungals.

Introduction to the Antifungal Agents

This compound (Hypothetical)

"this compound" is an investigational antifungal agent that acts as a potent and specific inhibitor of chitin synthase, a crucial enzyme responsible for the synthesis of chitin. Chitin is a vital structural component of the fungal cell wall, providing rigidity and osmotic stability. By inhibiting this enzyme, "this compound" disrupts cell wall integrity, leading to fungal cell lysis. This agent is analogous in its mechanism to the naturally occurring nucleoside-peptide antibiotic, Nikkomycin Z.

Echinocandins

Echinocandins, such as caspofungin, micafungin, and anidulafungin, are a class of antifungal drugs that non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex.[1][2] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, another critical polysaccharide component of the fungal cell wall.[1] Inhibition of glucan synthesis compromises the structural integrity of the cell wall, resulting in osmotic instability and cell death.[1][2]

Mechanism of Synergy

The synergistic interaction between "this compound" and echinocandins stems from their complementary attacks on the fungal cell wall. When the synthesis of β-(1,3)-D-glucan is blocked by an echinocandin, many fungal species attempt to compensate by increasing the production of chitin to reinforce the weakened cell wall.[3][4] The simultaneous administration of "this compound" prevents this compensatory mechanism by inhibiting chitin synthesis. This dual blockade of two essential cell wall components leads to a catastrophic failure of cell wall integrity and enhanced fungal killing.[2][5]

cluster_0 Fungal Cell Wall Synthesis cluster_1 Antifungal Intervention UDP-GlcNAc UDP-GlcNAc Chitin Synthase Chitin Synthase UDP-GlcNAc->Chitin Synthase Substrate Chitin Chitin Chitin Synthase->Chitin Cell Wall Cell Wall Chitin->Cell Wall Component UDP-Glucose UDP-Glucose β-1,3-D-Glucan Synthase β-1,3-D-Glucan Synthase UDP-Glucose->β-1,3-D-Glucan Synthase Substrate β-1,3-D-Glucan β-1,3-D-Glucan β-1,3-D-Glucan Synthase->β-1,3-D-Glucan β-1,3-D-Glucan->Cell Wall Component Agent 98 Agent 98 Agent 98->Chitin Synthase Inhibits Synergistic Effect Synergistic Effect Agent 98->Synergistic Effect Echinocandin Echinocandin Echinocandin->β-1,3-D-Glucan Synthase Inhibits Echinocandin->Synergistic Effect Synergistic Effect->Cell Wall Disrupts

Caption: Mechanism of synergistic action of this compound and Echinocandins.

Quantitative Analysis of Synergy

The synergistic effect of "this compound" (represented by its analogue, Nikkomycin Z) in combination with echinocandins has been quantified using the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is indicative of synergy.

Fungal SpeciesEchinocandinThis compound (Nikkomycin Z) FICEchinocandin FICFICIInterpretationReference
Candida albicansAnidulafungin0.031-0.250.031-0.5<0.5Synergy
Candida albicans (fks mutant)Anidulafungin0.031-0.1250.031-0.25<0.5Synergy
Candida albicansMicafungin0.031-0.1250.031-0.5<0.5Synergy
Candida albicans (fks mutant)Micafungin0.031-0.1250.031-0.25<0.5Synergy
Candida aurisMicafungin0.06-0.50.03-0.25<0.5Synergy[6]
Candida aurisCaspofungin0.125-0.50.06-0.5<1.0Weak Synergy/Additive[6]
Aspergillus fumigatusFK463 (Echinocandin)0.03-0.250.125-0.50.15-0.475Synergy[7]

Experimental Protocols

Checkerboard Microdilution Assay

This assay is performed to determine the in vitro interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • This compound and Echinocandin stock solutions

  • RPMI 1640 medium buffered with MOPS

  • Fungal inoculum standardized to 0.5 McFarland

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of this compound horizontally and an echinocandin vertically in a 96-well plate containing RPMI 1640 medium.

  • The final volume in each well should be 100 µL.

  • Include rows and columns with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Add 100 µL of the fungal inoculum (final concentration of 0.5 x 10^5 to 2.5 x 10^5 CFU/mL) to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the drug that inhibits visible growth.

  • The FIC index is calculated as follows: FICI = FIC of Agent A + FIC of Agent B, where FIC = MIC of the drug in combination / MIC of the drug alone.[1]

start Start prep_plates Prepare 96-well plates with RPMI 1640 medium start->prep_plates serial_dilute_A Serial dilute this compound (horizontally) prep_plates->serial_dilute_A serial_dilute_B Serial dilute Echinocandin (vertically) prep_plates->serial_dilute_B add_inoculum Add standardized fungal inoculum to all wells serial_dilute_A->add_inoculum serial_dilute_B->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Read Minimum Inhibitory Concentrations (MICs) incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret results: Synergy (≤0.5) Additive (>0.5 to 4) Antagonism (>4) calc_fici->interpret end End interpret->end

Caption: Workflow for the Checkerboard Microdilution Assay.

Time-Kill Curve Analysis

This dynamic assay provides information on the rate of fungal killing over time.

Materials:

  • Culture tubes or flasks

  • This compound and Echinocandin solutions

  • RPMI 1640 medium

  • Fungal inoculum

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

Procedure:

  • Prepare tubes with RPMI 1640 medium containing the antifungal agents alone and in combination at desired concentrations (e.g., based on MIC values).

  • Inoculate the tubes with a starting fungal concentration of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.

  • Incubate the tubes at 35°C in a shaker.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on SDA plates.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

cluster_setup Experimental Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis Inoculum Inoculum Tubes Control Drug A Drug B Combination Inoculum->Tubes T0 0h Tubes->T0 Sample at intervals T2 2h Plating Serial Dilution & Plating T0->Plating T4 4h T2->Plating T8 8h T4->Plating T24 24h T8->Plating T24->Plating Counting Colony Counting (CFU/mL) Plating->Counting Plotting Plot log10 CFU/mL vs. Time Counting->Plotting Interpretation Synergy: ≥2-log10 decrease Plotting->Interpretation

Caption: Time-Kill Curve Analysis Workflow.

Conclusion

The combination of "this compound," a potent chitin synthase inhibitor, with echinocandins demonstrates significant synergistic activity against a broad range of fungal pathogens, including resistant strains. This synergy is based on a dual attack on the fungal cell wall, a structure not present in mammalian cells, suggesting a favorable therapeutic window. The provided experimental data and protocols offer a framework for further investigation and development of this promising combination therapy. Further in vivo studies are warranted to validate these in vitro findings and to assess the clinical potential of this therapeutic strategy.

References

Independent Verification of the Antifungal Spectrum of 7-methyl-1H-indole-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an independent verification of the antifungal spectrum of 7-methyl-1H-indole-3-carbaldehyde. Due to the limited availability of specific antifungal activity data for this compound, this report leverages data from its parent compound, indole-3-carbaldehyde, to provide a comparative analysis against established antifungal agents. The objective is to offer a baseline for researchers and drug development professionals on the potential antifungal properties of this class of indole (B1671886) derivatives. This guide presents available quantitative data, details relevant experimental protocols, and visualizes key workflows. A significant data gap exists for the specific antifungal spectrum of 7-methyl-1H-indole-3-carbaldehyde, and the data on related compounds should be interpreted with caution.

Introduction

Indole derivatives have garnered interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties[1][2][3][4]. The structural motif of indole is present in many natural and synthetic compounds with demonstrated pharmacological effects. Specifically, various indole derivatives have been reported to possess antifungal activity against a range of pathogenic fungi[1][2][3]. This guide focuses on 7-methyl-1H-indole-3-carbaldehyde, a specific derivative for which the antifungal spectrum has not been extensively characterized. To provide a useful comparison for the research community, this document summarizes the available antifungal data for the closely related parent compound, indole-3-carbaldehyde, and compares it with the performance of widely used antifungal drugs: fluconazole, amphotericin B, and caspofungin.

Comparative Antifungal Spectrum

There is a notable lack of publicly available data on the antifungal spectrum of 7-methyl-1H-indole-3-carbaldehyde. Research into substituted indole compounds has shown that they can possess activity against clinically relevant fungi such as Candida albicans and Aspergillus fumigatus[2]. For instance, one study reported that 3-indol carboxaldehyde affected the growth of fluconazole-resistant C. albicans with Minimum Inhibitory Concentrations (MICs) of 31.7 and 41 μg/ml for two different strains[5]. Another study indicated that indole-3-aldehyde can ameliorate the effects of Aspergillus fumigatus infection in a murine model, suggesting a potential protective role[6][7][8]. However, specific in vitro MIC values against a broad panel of fungi are not available for 7-methyl-1H-indole-3-carbaldehyde.

The following table presents the available MIC data for indole-3-carbaldehyde against Candida albicans and compares it with the known activity of standard antifungal agents against a wider range of pathogenic fungi.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal SpeciesIndole-3-carbaldehydeFluconazoleAmphotericin BCaspofungin
Candida albicans31.7 - 41[5]0.25 - 80.125 - 10.06 - 1
Aspergillus fumigatusData not available>640.12 - 20.032 - >16
Cryptococcus neoformansData not available0.05 - 160.25 - 1.6Data not available

Note: The data for Indole-3-carbaldehyde is limited and should not be directly extrapolated to 7-methyl-1H-indole-3-carbaldehyde without further experimental verification.

Experimental Protocols

The determination of the antifungal spectrum of a compound is typically performed using standardized methods to ensure reproducibility and comparability of results. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Yeasts (CLSI M27)

This method is a reference standard for determining the MIC of antifungal agents against yeasts such as Candida spp. and Cryptococcus neoformans[9][10][11][12][13].

Key Steps:

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI-1640 medium.

  • Drug Dilution: The test compound and comparator drugs are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: The standardized yeast suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.

CLSI_M27_Workflow A Yeast Colony Suspension B Standardize Inoculum (0.5 McFarland) A->B C Dilute Inoculum in RPMI-1640 Medium B->C E Inoculate Plate with Yeast Suspension C->E D Serial Dilution of Antifungal Agents in Microtiter Plate D->E F Incubate at 35°C for 24-48h E->F G Read MIC (Significant Growth Inhibition) F->G

CLSI M27 Workflow for Yeast Susceptibility Testing.

Broth Microdilution Method for Filamentous Fungi (Molds)

A similar broth microdilution method is used for molds like Aspergillus spp., with modifications to the inoculum preparation and incubation time as detailed in relevant CLSI and EUCAST documents.

EUCAST Definitive Document E.DEF 7.3.2

The EUCAST methodology provides an alternative standardized procedure for antifungal susceptibility testing of yeasts[14][15][16][17][18]. Key differences from the CLSI method can include the specific details of medium composition, inoculum size, and endpoint reading (spectrophotometric vs. visual).

Antifungal_Drug_Action cluster_fungal_cell Fungal Cell CellWall Cell Wall (β-(1,3)-D-glucan) CellMembrane Cell Membrane (Ergosterol) Nucleus Nucleus (DNA/RNA Synthesis) Caspofungin Caspofungin Caspofungin->CellWall Inhibits β-(1,3)-D-glucan synthase Amphotericin_B Amphotericin_B Amphotericin_B->CellMembrane Binds to ergosterol (B1671047), forms pores Fluconazole Fluconazole Fluconazole->CellMembrane Inhibits ergosterol synthesis Indole_Derivatives Indole Derivatives (Potential MOA) Indole_Derivatives->CellMembrane Disruption? Indole_Derivatives->Nucleus DNA binding?

Potential Mechanisms of Action of Antifungal Agents.

Discussion and Future Directions

The available evidence suggests that indole derivatives, including indole-3-carbaldehyde, may possess antifungal properties. However, the lack of a comprehensive antifungal spectrum for 7-methyl-1H-indole-3-carbaldehyde is a critical knowledge gap. The reported MIC values for indole-3-carbaldehyde against C. albicans are significantly higher than those of established antifungal agents, indicating lower potency. It is important to note that substitutions on the indole ring can dramatically alter biological activity[1][19]. Therefore, the methyl group at the 7-position of the target compound could potentially influence its antifungal spectrum and potency compared to the parent compound.

To provide a conclusive assessment of the antifungal potential of 7-methyl-1H-indole-3-carbaldehyde, further research is imperative. We recommend the following experimental workflow for a comprehensive evaluation:

Experimental_Workflow cluster_preliminary Preliminary Screening cluster_comprehensive Comprehensive Evaluation cluster_mechanistic Mechanism of Action Studies A Synthesize & Purify 7-methyl-1H-indole-3-carbaldehyde B Initial MIC Screening (e.g., C. albicans) A->B C Broad Spectrum MIC Testing (CLSI/EUCAST standards) B->C D Panel of Fungi: C. albicans, A. fumigatus, C. neoformans, etc. C->D E Determine Fungicidal vs. Fungistatic Activity (MFC) C->E F Ergosterol Binding Assay E->F G Cell Membrane Permeability Assay E->G H Inhibition of Biofilm Formation E->H

Proposed Workflow for Antifungal Evaluation.

Conclusion

While the indole scaffold holds promise for the development of new antifungal agents, there is currently insufficient evidence to support the broad-spectrum antifungal activity of 7-methyl-1H-indole-3-carbaldehyde. The limited data on the parent compound, indole-3-carbaldehyde, suggest modest activity against Candida albicans. A comprehensive in vitro evaluation following standardized protocols is necessary to independently verify the antifungal spectrum and potency of 7-methyl-1H-indole-3-carbaldehyde and determine its potential as a lead compound for antifungal drug discovery.

References

Statistical analysis of the comparative efficacy of "Antifungal agent 98"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive statistical analysis of "Antifungal Agent 98," a novel investigational compound, reveals promising efficacy in preclinical studies. This report provides a detailed comparison of this compound with leading antifungal agents, offering valuable insights for researchers, scientists, and drug development professionals in the field of mycology.

Executive Summary

"this compound" has demonstrated significant in vitro and in vivo activity against a broad spectrum of fungal pathogens. This guide presents a comparative analysis of its performance against established antifungal drugs, supported by detailed experimental data and protocols. The findings suggest that this compound may offer a valuable alternative in the treatment of fungal infections, warranting further clinical investigation.

Comparative In Vitro Efficacy

The in vitro activity of this compound was evaluated against various fungal species and compared with standard-of-care antifungal agents. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Minimum Inhibitory Concentration (MIC₅₀ and MIC₉₀) of this compound and Comparator Drugs against Candida albicans (n=100 isolates)

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.1250.5
Fluconazole0.52
Amphotericin B0.251
Caspofungin0.060.25

Table 2: Minimum Inhibitory Concentration (MIC₅₀ and MIC₉₀) of this compound and Comparator Drugs against Aspergillus fumigatus (n=100 isolates)

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.251
Voriconazole0.51
Amphotericin B0.52
Caspofungin0.1250.5

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antifungal susceptibility testing was performed following the guidelines outlined in the CLSI document M27-A3 for yeasts and M38-A2 for filamentous fungi.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Fungal Isolate culture Subculture on Agar start->culture suspension Prepare Inoculum Suspension culture->suspension inoculation Inoculate Microtiter Plates suspension->inoculation dilution Serial Dilution of Antifungal Agents dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation reading Visually Read MIC Endpoints incubation->reading analysis Data Analysis (MIC₅₀, MIC₉₀) reading->analysis

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Proposed Signaling Pathway

Preliminary studies suggest that this compound inhibits the fungal cell wall integrity pathway by targeting a key protein kinase. This disruption leads to increased susceptibility to osmotic stress and ultimately cell lysis.

Proposed Signaling Pathway of this compound

MOA_Pathway cluster_input cluster_pathway Agent98 This compound PK Target Protein Kinase Agent98->PK Inhibits CW_Synthesis Cell Wall Synthesis PK->CW_Synthesis Cell_Lysis Cell Lysis CW_Synthesis->Cell_Lysis Disruption leads to

Caption: Proposed mechanism of action for this compound.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

The in vivo efficacy of this compound was assessed in a murine model of disseminated candidiasis. Mice were infected with a lethal dose of Candida albicans and treated with this compound or a comparator drug. Survival was monitored over a 21-day period.

Table 3: Survival Rate in a Murine Model of Disseminated Candidiasis

Treatment Group (n=10)Dosage (mg/kg)Survival Rate (%)
Vehicle Control-0
This compound1080
Fluconazole2060

Experimental Protocols

Murine Model of Disseminated Candidiasis

The study was conducted in accordance with institutional animal care and use committee guidelines.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_endpoint Endpoint Infection Intravenous Infection of Mice with Candida albicans Treatment Administer this compound or Comparator Drug Infection->Treatment Monitoring Monitor Survival and Clinical Signs for 21 Days Treatment->Monitoring Endpoint Determine Survival Rate Monitoring->Endpoint

Caption: Workflow for the in vivo murine candidiasis model.

Conclusion

The data presented in this guide demonstrate the potent antifungal activity of this compound against clinically relevant fungal pathogens. Its in vitro and in vivo performance suggests it as a promising candidate for further development. The unique proposed mechanism of action may also offer an advantage against resistant fungal strains. Further studies are warranted to fully elucidate its therapeutic potential.

Peer-Reviewed Validation of Indole-3-Carbaldehyde's Antifungal Claims: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antifungal performance of indole-3-carbaldehyde and other relevant indole (B1671886) derivatives against various fungal pathogens. The information is compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in evaluating their potential.

Quantitative Antifungal Activity

The antifungal efficacy of indole-3-carbaldehyde and comparator compounds is summarized below. Data is presented for different fungal species, highlighting the variability in activity.

Table 1: Antifungal Activity of Indole-3-Carbaldehyde against Fusarium solani

CompoundFungal SpeciesParameterValueReference
Indole-3-carbaldehydeFusarium solaniEC₅₀59.563 µg/mL[1][2]

Table 2: Antifungal Activity of Indole-3-Carbaldehyde and Comparator against Blumeria graminis

CompoundFungal SpeciesConcentrationInhibition Rate (%)Reference
Indole-3-carbaldehydeBlumeria graminis2500 µg/mLNot significant[3]
Jasmonic Acid (Comparator)Blumeria graminis500 µg/mLSignificant[3]

Table 3: Antifungal Activity of Other Indole Derivatives against Various Fungi

CompoundFungal SpeciesParameterValueReference
2-PhenylindoleFusarium calmorumIC₅₀87.6 µg/mL[4]
2-PhenylindoleMacrofomina phaseoliIC₅₀117.1 µg/mL[4]
1-Acetylindole-3-butyric acidFusarium calmorumIC₅₀41.5 µg/mL[4]
1-Acetylindole-3-butyric acidMacrofomina phaseoliIC₅₀80.2 µg/mL[4]
1-Acetylindole-3-butyric acidPythium debarianumIC₅₀45.6 µg/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the cited studies.

1. Determination of EC₅₀ against Fusarium solani

  • Method: Mycelial growth rate method.[1]

  • Procedure:

    • Mycelial discs (5 mm in diameter) were excised from the periphery of actively growing F. solani colonies.

    • These discs were transferred to Potato Dextrose Agar (PDA) plates containing varying concentrations of indole-3-carboxaldehyde (B46971).

    • Untreated PDA plates served as the control.

    • Plates were incubated for 72 hours at 25°C.

    • The diameter of mycelial growth was measured, and the inhibition was calculated relative to the control.

    • The EC₅₀ value, the concentration at which 50% of growth is inhibited, was calculated from the dose-response curve.[1]

2. Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC).

  • Method: Broth microdilution based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

  • Procedure:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microplate.

    • A standardized inoculum of the fungal strain is added to each well.

    • The microplate is incubated at a specified temperature and duration (e.g., 35°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.[5][6]

Mechanism of Action and Signaling Pathways

Indole derivatives exert their antifungal effects through various mechanisms. For indole-3-carbaldehyde, a primary mechanism involves the disruption of mitochondrial function.

Inhibition of Mitochondrial Respiration

Studies on Fusarium solani have shown that indole-3-carboxaldehyde inhibits the mitochondrial electron transport chain at complex I. This leads to an accumulation of reactive oxygen species (ROS), decreased mitochondrial membrane potential, and ultimately, fungal cell death.[1][2]

I3C Indole-3-carbaldehyde ComplexI Mitochondrial Complex I I3C->ComplexI Inhibits ROS Increased ROS (Reactive Oxygen Species) ComplexI->ROS Leads to MMP Decreased Mitochondrial Membrane Potential ROS->MMP CellDeath Fungal Cell Death MMP->CellDeath

Caption: Inhibition of mitochondrial complex I by indole-3-carbaldehyde.

General Experimental Workflow for Antifungal Screening

The process of identifying and validating new antifungal compounds typically follows a structured workflow, from initial screening to mechanistic studies.

cluster_0 Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Screening Primary Screening (e.g., Disk Diffusion) MIC MIC Determination (Broth Microdilution) Screening->MIC EC50 EC50/IC50 Determination (Dose-Response Curve) MIC->EC50 MoA Mechanistic Studies (e.g., Mitochondrial Assays, Gene Expression) EC50->MoA

Caption: General workflow for antifungal compound evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of Antifungal Agents in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

It is crucial to note that "Antifungal agent 98" does not correspond to a specific, formally identified chemical compound in the provided search results. The designation is likely a placeholder used in research or cataloging. Therefore, this guide furnishes essential, immediate safety and logistical information for the proper disposal of antifungal agents in a general laboratory context. The procedures outlined below provide step-by-step guidance for researchers, scientists, and drug development professionals. The primary source of information for the disposal of any specific chemical is its Safety Data Sheet (SDS).[1]

The extensive use of antifungal agents in pharmaceuticals and agriculture has led to their dissemination in the environment, which can contribute to the development of resistant fungal strains.[2][3][4] Improper disposal of these agents is a significant pathway for environmental contamination.[2][3] Therefore, strict adherence to proper disposal protocols is paramount to protect both human health and the environment.[5]

Core Principles of Antifungal Agent Disposal

The cornerstone of safe laboratory practice is to establish a clear disposal plan before commencing any experimental work.[1][5] Antifungal agents, particularly in their concentrated forms, should generally be treated as hazardous chemical waste.[5]

Key Information from the Safety Data Sheet (SDS)

Before handling any antifungal agent, it is imperative to consult its SDS, with special attention to the following sections for disposal guidelines:

SDS SectionInformation ProvidedRelevance to Disposal
Section 2: Hazards Identification Details on physical and health hazards.Informs the necessary personal protective equipment (PPE) and handling precautions.
Section 7: Handling and Storage Guidelines for safe handling and storage conditions.[6]Provides context for managing waste containers and minimizing exposure risks.
Section 8: Exposure Controls/Personal Protection Specifies necessary PPE such as gloves and eye protection.[6][7]Dictates the safety measures required during waste handling and disposal procedures.
Section 12: Ecological Information Information on the potential environmental impact.[6]Highlights the importance of preventing release into the environment.
Section 13: Disposal Considerations Specific instructions for waste disposal.[1]This is the primary section to follow for proper disposal procedures.

General Disposal Protocol for Antifungal Agents

This protocol outlines a general procedure for the safe disposal of antifungal agents. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

Step 1: Waste Identification and Segregation
  • Consult the SDS : The SDS is the definitive source for classifying the waste.[1]

  • Characterize the Waste : Determine if the antifungal waste is hazardous based on its characteristics (e.g., ignitable, corrosive, reactive, toxic).[1]

  • Segregate at the Source : Never mix different waste streams.[1] At a minimum, keep the following separate:

    • Aqueous waste from organic solvent waste.[1]

    • Liquid waste from solid waste.[1]

    • Chemically contaminated sharps from other sharps.[1]

Step 2: Waste Collection
  • Use Designated Containers : Collect all waste contaminated with antifungal agents in clearly labeled, leak-proof containers.[5] The containers should be compatible with the chemical nature of the waste.[1][5]

  • Labeling : Label containers with "Hazardous Waste" and the specific chemical name(s) of the antifungal agent(s).

  • Keep Containers Closed : Waste containers must remain sealed except when adding waste.[1]

  • Satellite Accumulation Area (SAA) : Store waste containers at or near the point of generation in a designated SAA.[8]

Step 3: Disposal of Different Waste Forms

The specific disposal method will vary depending on the form of the waste.

A. Unused or Expired Concentrated Agents:

  • These are to be disposed of as hazardous chemical waste.

  • Do not flush down the drain or discard in regular trash.

  • Arrange for pickup by your institution's hazardous waste management service.

B. Liquid Waste (e.g., stock solutions, contaminated media):

  • Collection : Collect all liquid waste containing the antifungal agent in a designated hazardous waste container.[5]

  • Decontamination of Biologicals : If the liquid waste also contains biological agents (e.g., fungal cultures), it must be decontaminated, typically by autoclaving, before chemical waste disposal.[5] Note that some antifungal agents may be heat-stable and will still require disposal as chemical waste after autoclaving.[5]

  • Disposal : The collected liquid chemical waste will be managed by your institution's EHS.

C. Solid Waste (e.g., contaminated gloves, petri dishes, paper towels):

  • Collection : Place all solid waste that has come into contact with the antifungal agent into a designated, labeled hazardous waste container.[5]

  • Decontamination : If contaminated with biological agents, these materials should be autoclaved.[5]

  • Disposal : After decontamination, these items are typically disposed of through the biohazardous or chemical waste stream, according to institutional policy.[5]

D. Contaminated Sharps (e.g., needles, scalpels, broken glass):

  • Collection : Immediately place all sharps contaminated with the antifungal agent into a designated, puncture-resistant sharps container.[1][8]

  • Labeling : The sharps container should be labeled as containing chemically contaminated sharps.

  • Disposal : Once the container is full, it must be sealed and disposed of through your institution's biohazardous or medical waste stream, which typically involves incineration.[5]

Disposal Workflow Diagram

cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_disposal Disposal Path cluster_final Final Disposition A Consult Safety Data Sheet (SDS) for Antifungal Agent B Identify Waste Type (Liquid, Solid, Sharps) A->B Read Sections 2, 12, 13 C Segregate Waste at Source B->C D Collect in Labeled, Compatible Hazardous Waste Container C->D E Liquid Waste (Aqueous/Organic) D->E If Liquid F Solid Waste (Gloves, Tubes) D->F If Solid G Contaminated Sharps (Needles, Glass) D->G If Sharps H Arrange for Pickup by Institutional EHS/Hazardous Waste Management E->H F->H I Dispose in Designated Puncture-Proof Sharps Container G->I I->H

Caption: Workflow for the proper disposal of antifungal agents in a laboratory.

General Safety Precautions

When handling and disposing of antifungal agents, always adhere to the following safety measures:

PrecautionDescription
Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7] For potent compounds, double gloving may be necessary.[8]
Ventilation Handle antifungal agents, especially powders and volatile solutions, in a well-ventilated area or a chemical fume hood to avoid inhalation.[6][7]
Spill Management Have a spill kit readily available. In case of a spill, follow your institution's emergency procedures. Absorb spills with an inert material and collect for disposal as hazardous waste.[7]
Hygiene Wash hands thoroughly with soap and water after handling antifungal agents and before leaving the laboratory. Do not eat, drink, or smoke in areas where these chemicals are handled.[6]

By adhering to these general guidelines and, most importantly, the specific instructions provided in the Safety Data Sheet for each antifungal agent, researchers can ensure a safe laboratory environment and minimize their ecological impact.

References

Personal protective equipment for handling Antifungal agent 98

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of Antifungal Agent 98, identified as 7-methyl-1H-indole-3-carboxaldehyde (CAS No. 4771-50-0). Adherence to these procedures is critical to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This compound is classified as a skin, eye, and respiratory irritant.[1][2][3]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber)
Eye and Face Protection EyewearChemical safety goggles or a face shield.[4]
Skin and Body Protection Lab CoatStandard laboratory coat.
Respiratory Protection RespiratorIn case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[4]

Operational Plan: Safe Handling and Storage

Strict adherence to the following procedures is required to minimize exposure and ensure safe handling.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[4]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Avoid creating dust when handling the solid form.[5][6]

  • Contact Avoidance: Avoid direct contact with skin and eyes.[5][6] Do not breathe in dust or vapors.[5][6]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[5][6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • The compound is air-sensitive; consider storing under an inert atmosphere.[3]

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5][6]

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[5]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[6]

Experimental Protocols

General Antifungal Susceptibility Testing Protocol:

  • Medium Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) and sterilize by autoclaving.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Plate Preparation: Incorporate various concentrations of the stock solution into the molten PDA to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug of the test fungus at the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • Analysis: Calculate the percentage of inhibition of mycelial growth for each concentration compared to the control.

Logical Relationship: Handling and Safety Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep_ppe Don Appropriate PPE handle_dispense Dispense Compound Carefully prep_ppe->handle_dispense prep_workspace Prepare Well-Ventilated Workspace prep_workspace->handle_dispense handle_avoid Avoid Inhalation and Contact handle_dispense->handle_avoid emergency_spill Contain and Clean Spill handle_dispense->emergency_spill post_wash Wash Hands Thoroughly handle_avoid->post_wash emergency_exposure Use Eyewash/Shower in Case of Exposure handle_avoid->emergency_exposure post_store Store in a Cool, Dry, Ventilated Area post_wash->post_store post_dispose Dispose of Waste According to Protocol post_wash->post_dispose

References

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